5-Amino-3-bromo-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLLYIVDXZGQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594049 | |
| Record name | 5-Bromo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-43-1 | |
| Record name | 5-Bromo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-3-bromo-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 5-Amino-3-bromo-2-methylpyridine, a pivotal building block in medicinal chemistry and materials science.[1] We will delve into the primary and alternative synthesis routes, elucidating the underlying reaction mechanisms, and providing detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Significance of this compound
This compound is a highly versatile substituted pyridine derivative. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and a methyl group on the pyridine core makes it an invaluable intermediate in the synthesis of complex molecules.[1] The bromine atom serves as an excellent leaving group for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of diverse molecular architectures.[1] The amino group provides a handle for further functionalization, including amide bond formation and diazotization reactions. Consequently, this compound is a key precursor for the development of novel pharmaceutical agents and functional materials.[1]
Primary Synthesis Route: A Three-Step Approach from 2-Methylpyridine
The most common and industrially scalable synthesis of this compound commences with the readily available starting material, 2-methylpyridine. The overall strategy involves the sequential introduction of the nitro and bromo substituents, followed by the reduction of the nitro group to the desired amine.
Diagram of the Primary Synthesis Route
Caption: Overall workflow for the primary synthesis route.
Step 1: Nitration of 2-Methylpyridine
Mechanism and Scientific Rationale: The initial step is an electrophilic aromatic substitution reaction to introduce a nitro group onto the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making electrophilic substitution challenging compared to benzene.[2] However, the methyl group in 2-methylpyridine is an activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the directing effect of the ring nitrogen, the nitration predominantly occurs at the 5-position (para to the methyl group).[3]
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[4] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5][6]
Diagram of the Nitration Mechanism
Caption: Mechanism of nitration of 2-methylpyridine.
Experimental Protocol: Synthesis of 2-Methyl-5-nitropyridine
| Reagent/Parameter | Quantity/Value | Rationale |
| 2-Methylpyridine | 1.0 eq | Starting material |
| Conc. Nitric Acid | 1.5 - 2.0 eq | Source of the nitro group |
| Conc. Sulfuric Acid | 3.0 - 4.0 eq | Catalyst to generate the nitronium ion |
| Temperature | 0 - 5 °C | To control the exothermic reaction and prevent side reactions |
| Reaction Time | 2 - 4 hours | To ensure complete reaction |
Step-by-Step Methodology:
-
To a stirred solution of concentrated sulfuric acid, cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-methylpyridine dropwise, ensuring the temperature does not exceed 10 °C.
-
Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 2-methylpyridine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine.
Step 2: Bromination of 2-Methyl-5-nitropyridine
Mechanism and Scientific Rationale: The second step involves the electrophilic bromination of the nitrated intermediate. The nitro group is a strong deactivating group, making the pyridine ring even more electron-deficient. However, the methyl group still directs the incoming electrophile. The bromination occurs at the 3-position, which is ortho to the activating methyl group and meta to the deactivating nitro group.
N-Bromosuccinimide (NBS) is often used as the brominating agent in the presence of a radical initiator like benzoyl peroxide.[7] This suggests a radical mechanism may be involved, although electrophilic substitution is also possible. The use of NBS is advantageous as it provides a low concentration of bromine, which can lead to higher selectivity and fewer side products compared to using elemental bromine.
Diagram of the Bromination Mechanism (Electrophilic Aromatic Substitution)
Caption: Electrophilic bromination of 2-methyl-5-nitropyridine.
Experimental Protocol: Synthesis of 3-Bromo-2-methyl-5-nitropyridine
| Reagent/Parameter | Quantity/Value | Rationale |
| 2-Methyl-5-nitropyridine | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 - 1.2 eq | Brominating agent |
| Benzoyl Peroxide | 0.1 eq | Radical initiator |
| Solvent | Dichloromethane or Acetonitrile | Inert solvent |
| Temperature | Reflux | To initiate and sustain the reaction |
| Reaction Time | 4 - 6 hours | To ensure complete reaction |
Step-by-Step Methodology:
-
Dissolve 2-methyl-5-nitropyridine in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-methyl-5-nitropyridine.[7]
Step 3: Reduction of 3-Bromo-2-methyl-5-nitropyridine
Mechanism and Scientific Rationale: The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric or acetic acid.[8][9] This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.
The mechanism involves the transfer of electrons from the metal (iron) to the nitro group, followed by protonation from the acid. This process occurs in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine.
Experimental Protocol: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Rationale |
| 3-Bromo-2-methyl-5-nitropyridine | 1.0 eq | Starting material |
| Iron Powder | 3.0 - 5.0 eq | Reducing agent |
| Conc. Hydrochloric Acid | Catalytic amount | To activate the iron and provide a proton source |
| Solvent | Methanol or Ethanol/Water | To dissolve the starting material and facilitate the reaction |
| Temperature | Reflux | To increase the reaction rate |
| Reaction Time | 2 - 4 hours | To ensure complete reduction |
Step-by-Step Methodology:
-
In a round-bottom flask, suspend 3-bromo-2-methyl-5-nitropyridine and iron powder in a mixture of methanol and water.[8]
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.[8]
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.[8]
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.[8]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to give this compound.
Alternative Synthesis Route: Curtius Rearrangement
An alternative approach to this compound involves the Curtius rearrangement of a carboxylic acid derivative.[10] This method is particularly useful when the corresponding carboxylic acid is readily available.
Mechanism and Scientific Rationale: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[9] The isocyanate can then be trapped with a nucleophile, such as water or an alcohol, to generate the corresponding amine or carbamate. A key advantage of this reaction is that the rearrangement proceeds with complete retention of the configuration of the migrating group.[8]
In the context of synthesizing this compound, a suitable precursor would be 5-bromo-6-methylnicotinic acid.[10][11] This carboxylic acid can be converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA).[11] The subsequent rearrangement in the presence of an alcohol (like tert-butanol) would form a Boc-protected amine, which can then be deprotected to yield the final product.
Diagram of the Curtius Rearrangement
Caption: Curtius rearrangement for the synthesis of this compound.
Experimental Protocol: Synthesis via Curtius Rearrangement
Step-by-Step Methodology:
-
Dissolve 5-bromo-6-methylnicotinic acid in a mixture of tert-butanol and DMF.[11]
-
Add triethylamine followed by diphenylphosphoryl azide (DPPA).[11]
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent and purify the residue by column chromatography to obtain the Boc-protected amine.[11]
-
Dissolve the Boc-protected amine in dichloromethane and add a solution of 4N HCl in dioxane.[11]
-
Stir at room temperature for 2 hours.
-
Evaporate the solvent to dryness to obtain this compound as its hydrochloride salt.[11]
Conclusion
The synthesis of this compound can be reliably achieved through a well-established three-step sequence starting from 2-methylpyridine. This primary route, involving nitration, bromination, and reduction, is robust and scalable. The choice of reagents and reaction conditions at each step is crucial for maximizing yield and purity, and a thorough understanding of the underlying mechanisms allows for informed optimization. An alternative route utilizing the Curtius rearrangement offers a valuable option, particularly when the corresponding nicotinic acid derivative is accessible. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis.
References
- Pipzine Chemicals. 3-Bromo-2-Methyl-5-Nitropyridine Suppliers & Properties.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
- ChemicalBook. This compound synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Organic Synthesis.
- ChemicalBook. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.
- Bulavka, V. N., & Boiko, I. I. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
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Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Available from: [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
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Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
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The Royal Society of Chemistry. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
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Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available from: [Link]
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Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
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Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]
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Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]
-
Gunda, P., & Kumar, D. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 5-Amino-3-bromo-2-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-3-bromo-2-methylpyridine (CAS: 186593-43-1), a critical intermediate in the pharmaceutical and agrochemical sectors. Due to the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility and provides a robust, field-proven experimental framework for its determination. We delve into the molecular structure's influence on solubility, offer a detailed protocol for the universally accepted shake-flask method, and outline analytical quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical methodology for working with this compound.
Introduction: The Profile of a Versatile Intermediate
This compound is a substituted pyridine derivative recognized for its role as a versatile building block in the synthesis of complex, biologically active molecules. Its unique structure, featuring a pyridine core with amino, bromo, and methyl substituents, makes it a valuable precursor for novel pharmaceuticals and advanced agrochemicals.[1] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186593-43-1 | [2] |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Primrose yellow solid | [1] |
| Melting Point | 101-107 °C | [1] |
| Boiling Point | 281.3 °C at 760 mmHg | [2] |
| Density | 1.593 g/cm³ | [2] |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] The solubility of this compound is dictated by the interplay of its functional groups and the overall polarity of the solvent.
-
Polar Moieties : The primary amino group (-NH₂) and the nitrogen atom within the pyridine ring are key polar features. The amino group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These groups promote solubility in polar solvents.[5]
-
Non-polar Moieties : The methyl group (-CH₃) and the aromatic pyridine ring itself contribute to the molecule's non-polar character, favoring solubility in less polar organic solvents.
-
The Bromo Substituent : The bromine atom adds to the molecular weight and polarizability of the molecule. While it is an electron-withdrawing group, its effect on solubility is complex, contributing to both dipole-dipole interactions and van der Waals forces.
Based on this structure, a qualitative solubility profile can be predicted:
-
High Solubility : Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (Methanol, Ethanol) where hydrogen bonding is significant.
-
Moderate Solubility : Likely in solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane. The balance between the polar functional groups and the non-polar backbone will be critical here.
-
Low to Negligible Solubility : Expected in non-polar aliphatic solvents like Hexane and Cyclohexane, where the energy required to break the crystal lattice of the solid is not compensated by solute-solvent interactions.
The following diagram illustrates the relationship between the molecular structure and its expected solubility behavior.
Caption: Fig 1. Molecular Structure and Solubility Prediction
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It is a robust and reliable technique that involves saturating a solvent with the solute over a defined period and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance (± 0.1 mg precision)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.[6]
-
Expert Insight: A common starting point is to add ~20-50 mg of the solid to 2 mL of the solvent. The key is to maintain a solid phase throughout the experiment.
-
-
Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period.
-
Trustworthiness: A 24-hour equilibration period is typically adequate for most organic systems to reach equilibrium.[7] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
-
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Expert Insight: Centrifugation is a critical step to minimize the amount of suspended solid that could be drawn into the sample, which would artificially inflate the measured solubility.
-
-
Sample Collection : Carefully draw the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Causality: Filtration removes any remaining microscopic particulate matter, ensuring that the analyzed sample only contains the dissolved solute.
-
-
Dilution and Analysis : Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4).
-
Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation : Calculate the original solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/100 mL, or mol/L.
Experimental Workflow Diagram
Caption: Fig 2. Shake-Flask Solubility Determination Workflow
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a highly suitable technique for quantifying aminopyridine derivatives due to their strong UV absorbance.[2][8]
Suggested HPLC Method
A robust reverse-phase HPLC method can be developed for this compound. The following is a recommended starting point, which should be optimized and validated for the specific solvents used.
-
Instrument : HPLC system with a UV-Vis Detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).[2] A typical starting condition could be 70:30 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Scan for λmax (maximum absorbance). For aminopyridines, this is often in the 250-280 nm range.[2]
-
Injection Volume : 10 µL.
Calibration and Quantification
-
Prepare Stock Solution : Create a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Create Calibration Standards : Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.
-
Generate Calibration Curve : Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a calibration curve. The curve should exhibit excellent linearity (R² > 0.999).
-
Analyze Sample : Inject the diluted, filtered sample from the solubility experiment and determine its peak area.
-
Calculate Concentration : Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Factor in the dilution to determine the concentration of the original saturated solution.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis.
Table 2: Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | 0.1 | Record Data Here | Calculate Data Here | e.g., Insoluble |
| Toluene | 2.4 | Record Data Here | Calculate Data Here | |
| Dichloromethane | 3.1 | Record Data Here | Calculate Data Here | |
| Ethyl Acetate | 4.4 | Record Data Here | Calculate Data Here | |
| Acetone | 5.1 | Record Data Here | Calculate Data Here | |
| Ethanol | 5.2 | Record Data Here | Calculate Data Here | |
| Methanol | 6.6 | Record Data Here | Calculate Data Here | |
| Acetonitrile | 6.2 | Record Data Here | Calculate Data Here | |
| DMF | 6.4 | Record Data Here | Calculate Data Here | |
| DMSO | 7.2 | Record Data Here | Calculate Data Here | e.g., Very Soluble |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards : The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10]
-
Handling : Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Conclusion
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]
-
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Solubility of organic compounds. (n.d.). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved from [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 5-Amino-3-bromo-2-methylpyridine (CAS No. 186593-43-1)
This guide provides a comprehensive technical overview of 5-Amino-3-bromo-2-methylpyridine, a versatile heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, spectroscopic profile, and its applications in synthetic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Furthermore, we will explore its potential biological activities based on existing research on analogous structures.
Introduction: A Versatile Pyridine Intermediate
This compound, with the CAS registry number 186593-43-1, is a substituted pyridine derivative that has garnered significant interest in various fields of chemical research.[1][2] Its unique trifunctionalized structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, makes it a highly valuable intermediate in the synthesis of complex organic molecules.[2] This compound serves as a crucial building block in pharmaceutical development for creating drugs targeting specific biological pathways, in agricultural chemistry for the formulation of pesticides and herbicides, and in material science for the development of novel polymers and coatings.[1] The strategic placement of its functional groups allows for selective chemical modifications, providing a gateway to a diverse range of novel compounds.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its reactivity and applications.
Chemical Structure:
-
IUPAC Name: 5-bromo-6-methylpyridin-3-amine[3]
-
Synonyms: 2-Methyl-3-bromo-5-aminopyridine, 5-Amino-3-bromo-2-picoline[3]
-
Molecular Formula: C₆H₇BrN₂[4]
-
Molecular Weight: 187.04 g/mol [4]
-
SMILES: CC1=C(C=C(C=N1)N)Br
The presence of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom on the pyridine ring influences its electronic properties and reactivity in various chemical transformations.
Physicochemical Properties:
| Property | Value | Reference |
| Physical Form | Solid, Crystal | - |
| Melting Point | 91-98 °C | - |
| Purity | Typically ≥98% (HPLC) | - |
| Solubility | Soluble in acids and ammonium hydroxide; insoluble in water. | [4] |
Spectroscopic Analysis
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. A published ¹H NMR spectrum for this compound is available.[5]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Data from a study involving the Suzuki cross-coupling of this compound shows the following key shifts for the starting material: δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.[6]
Infrared (IR) Spectroscopy
-
N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching of the methyl group and the aromatic ring, just below and above 3000 cm⁻¹, respectively.
-
C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-Br stretching at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 186 and 188 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br. Electron Ionization Mass Spectrometry (EI-MS) data shows a molecular ion peak at m/z 229 [M+H]⁺ for the acetylated derivative, N-[5-bromo-2-methylpyridin-3-yl]acetamide, with fragmentation peaks corresponding to the loss of a methyl group ([M-CH₃]⁺ = 207) and the bromine atom ([M-Br]⁺ = 150).[6]
Role in Advanced Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds.[2] The Suzuki-Miyaura coupling, in particular, is a robust method for synthesizing biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.
General Reaction Scheme
Sources
A Technical Guide to 5-Amino-3-bromo-2-methylpyridine: Synthesis, Properties, and Applications in Drug Development
Abstract: This technical guide provides an in-depth overview of 5-Amino-3-bromo-2-methylpyridine (CAS No: 186593-43-1), a pivotal heterocyclic intermediate in modern organic synthesis. We will detail its fundamental chemical and physical properties, present a validated, step-by-step synthesis protocol, and explore its reactivity and strategic applications, particularly within pharmaceutical research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction and Strategic Importance
This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block for chemists in both academic and industrial settings.[1] Its structure, which incorporates a stable pyridine core with three distinct functional handles—an amino group (-NH2), a bromine atom (-Br), and a methyl group (-CH3)—offers a rich platform for molecular diversification.[1]
The strategic placement of these groups makes the compound particularly useful in medicinal chemistry.[1] The bromine atom is an excellent leaving group, rendering the C3 position of the pyridine ring susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are cornerstones of modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds to build complex molecular architectures.[1] The nucleophilic amino group provides a reactive site for constructing fused heterocyclic systems or for amide bond formation.[2] Consequently, this intermediate is integral to the synthesis of novel therapeutic agents, advanced agrochemicals, and specialized organic electronic materials.[1][3]
Physicochemical and Structural Properties
A clear understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂ | [1][4][5] |
| Molecular Weight | 187.04 g/mol | [1][4][5] |
| CAS Number | 186593-43-1 | [1][4][5] |
| IUPAC Name | 5-bromo-2-methylpyridin-3-amine | [6] |
| Synonyms | 5-bromo-6-methylpyridin-3-amine | [5][7] |
| Density | 1.593 g/cm³ | [5] |
| Boiling Point | 281.3°C at 760 mmHg | [5] |
| Flash Point | 123.9°C | [5] |
| Vapor Pressure | 0.00359 mmHg at 25°C | [5] |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved from 5-bromo-6-methylnicotinic acid via a Curtius rearrangement. This process is efficient and scalable for laboratory purposes. The causality behind the chosen reagents is critical: triethylamine acts as a base to deprotonate the carboxylic acid, while diphenylphosphoryl azide (DPPA) serves as a safe and effective azide source to form an acyl azide intermediate, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis yields the target amine.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[4]
-
Reaction Setup: To a solution of 5-bromo-6-methylnicotinic acid (1.0 g, 4.63 mmol) in a solvent mixture of tert-butanol (6.6 mL) and N,N-dimethylformamide (15 mL), add triethylamine (5.15 mL, 37.04 mmol) followed by diphenylphosphoryl azide (0.51 mL, 5.093 mmol).
-
Reaction Execution: Heat the reaction mixture to 100°C and stir for 2 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]
-
Workup and Purification:
-
Upon completion, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.[4]
-
Dissolve the residue in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[4]
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.[4]
-
Purify the crude residue by silica gel column chromatography to obtain a white solid, which is the Boc-protected intermediate.[4]
-
-
Deprotection:
-
Dissolve the purified white solid in dichloromethane (10 mL).[4]
-
Add a 4N solution of HCl in dioxane and stir the mixture for 2 hours at room temperature.[4]
-
Evaporate the solvent to dryness to yield the hydrochloride salt of the final product. For the free base, a final neutralization and extraction step is required.[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Research
The utility of this compound stems from its capacity to undergo selective functionalization, making it a preferred building block for constructing libraries of novel compounds.[1]
-
Pharmaceutical Development: This compound is a key intermediate in synthesizing a wide range of pharmaceuticals.[3] Its structure can be incorporated into drug candidates to modulate properties such as efficacy, target specificity, and bioavailability.[1] The bromine atom is particularly valuable for late-stage functionalization via cross-coupling reactions to explore structure-activity relationships (SAR).
-
Agrochemical Chemistry: In agricultural science, it is used in the formulation of next-generation pesticides and herbicides, contributing to enhanced crop protection and productivity.[3]
-
Material Science: The electron-deficient nature of the pyridine ring, combined with the potential for creating extended conjugated systems, makes this compound a candidate for developing novel organic electronic materials, such as components in Organic Light-Emitting Diodes (OLEDs).[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant. Adherence to the Globally Harmonized System (GHS) classifications is mandatory.
| Hazard Category | GHS Information | Source(s) |
| Pictogram | [8] | |
| Signal Word | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
Recommended Safety Procedures
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[7] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8] Avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent fire from electrostatic discharge.[7][9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]
-
If on Skin: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[7]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[5][7]
-
Conclusion
This compound is a strategically important chemical intermediate whose versatile structure provides a robust platform for synthetic innovation. Its well-defined reactivity allows for the efficient construction of complex molecules, making it an indispensable tool for professionals in drug discovery, agrochemical development, and material science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and development.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2-bromo-3-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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An In-Depth Technical Guide to 5-Amino-3-bromo-2-methylpyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Amino-3-bromo-2-methylpyridine, a versatile heterocyclic building block crucial in modern medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound, with the CAS Number 186593-43-1, is a substituted pyridine derivative that has gained significant traction as a key intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of an amino group, a bromine atom, and a methyl group on the pyridine core imparts a unique reactivity profile, making it a valuable scaffold for creating diverse molecular architectures.[1]
The bromine atom at the 3-position serves as an excellent leaving group, readily participating in a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1] This functionality is instrumental in constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. The amino group at the 5-position provides a nucleophilic center, enabling further derivatization through acylation, alkylation, or participation in condensation reactions to form fused heterocyclic systems. The methyl group at the 2-position can influence the steric and electronic properties of the molecule, subtly modulating its reactivity and the biological activity of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186593-43-1 | [2] |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Appearance | Very pale yellow solid | [2] |
| Melting Point | 106 °C | [2] |
| Purity | Min. 98.0% (GC) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. Air sensitive. | [2] |
Synthesis Methodologies
The synthesis of this compound can be approached through various routes, with the choice of method often depending on the availability of starting materials and desired scale. A commonly employed and well-documented method involves the Curtius rearrangement of a carboxylic acid precursor.
Synthesis from 5-Bromo-6-methylnicotinic Acid
This synthetic pathway utilizes the readily available 5-bromo-6-methylnicotinic acid and proceeds through a Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines.
Experimental Protocol:
Step 1: Formation of the Acyl Azide Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-6-methylpyridine-3-carboxylic acid (1 g, 4.63 mmol) in a solvent mixture of tert-butanol (6.6 mL) and N,N-dimethylformamide (15 mL).[3]
-
To this solution, add triethylamine (5.15 mL, 37.04 mmol) followed by the dropwise addition of diphenylphosphoryl azide (0.51 mL, 5.093 mmol).[3]
-
Heat the reaction mixture to 100°C and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
Causality: The use of diphenylphosphoryl azide in the presence of triethylamine facilitates the conversion of the carboxylic acid to an acyl azide. The elevated temperature promotes the Curtius rearrangement, where the acyl azide undergoes thermal decomposition to an isocyanate intermediate with the loss of nitrogen gas. The tert-butanol in the reaction mixture then traps the isocyanate to form a tert-butoxycarbonyl (Boc)-protected amine.
Step 2: Deprotection and Isolation of the Final Product
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate as a white solid.[3]
-
Dissolve the purified intermediate in dichloromethane (10 mL) and add a 4N solution of hydrogen chloride in dioxane.[3]
-
Stir the mixture at room temperature for 2 hours to effect the deprotection.[3]
-
Evaporate the solvent to dryness to yield this compound as a solid.[3]
Causality: The acidic conditions provided by the HCl in dioxane cleave the Boc protecting group, liberating the free amine. The final product can then be isolated after the removal of the solvent.
Reactivity and Applications in Synthesis
The unique arrangement of functional groups in this compound makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.
A study on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, demonstrates the utility of the bromo-aminopyridine scaffold in Suzuki cross-coupling reactions. In this work, various arylboronic acids were successfully coupled with the pyridine core in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base (K₃PO₄) to generate a library of novel pyridine derivatives.[4] This reactivity is directly translatable to this compound, highlighting its potential for generating diverse molecular libraries.
Sources
5-Amino-3-bromo-2-methylpyridine as a building block in organic synthesis
An In-Depth Technical Guide to 5-Amino-3-bromo-2-methylpyridine as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic intermediates, this compound (CAS No: 186593-43-1; Molecular Formula: C₆H₇BrN₂; Molecular Weight: 187.04 g/mol ) has emerged as a highly valuable and versatile scaffold.[1] Its unique trifunctional nature—a stable pyridine core, a nucleophilic amino group, and a reactive bromine atom—offers multiple, distinct handles for synthetic manipulation. This guide provides a comprehensive overview of the core reactivity and strategic applications of this powerful intermediate, with a focus on field-proven insights and detailed protocols for key transformations.
The bromine atom at the 3-position serves as an excellent leaving group, making the compound highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are foundational in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[2] The amino group at the 5-position provides a site for further derivatization, while the methyl group at the 2-position influences the electronic properties and steric environment of the pyridine ring. This combination of features makes this compound an indispensable tool for researchers aiming to develop novel pharmaceutical agents and agrochemicals.[1][3]
Synthesis of the Core Building Block
While this compound is commercially available, understanding its synthesis provides valuable context. One common laboratory-scale synthesis begins with 5-bromo-6-methylnicotinic acid.[4] The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement, a reliable method for accessing amines from carboxylic acids.
Experimental Protocol: Synthesis from 5-Bromo-6-methylnicotinic Acid[4]
-
Reaction Setup: Dissolve 5-bromo-6-methylnicotinic acid (1.0 g, 4.63 mmol) in a solvent mixture of tert-butanol (6.6 mL) and N,N-dimethylformamide (15 mL).
-
Reagent Addition: To the solution, add triethylamine (5.15 mL, 37.04 mmol) followed by diphenylphosphoryl azide (DPPA) (0.51 mL, 5.093 mmol). The triethylamine acts as a base to facilitate the reaction, while DPPA is the azide source for the Curtius rearrangement.
-
Reaction: Heat the mixture to 100°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the residue by silica gel column chromatography to yield the Boc-protected amine as a white solid.
-
Deprotection: Dissolve the purified solid in dichloromethane (10 mL) and add a 4N solution of HCl in dioxane. Stir the mixture at room temperature for 2 hours.
-
Isolation: Evaporate the solvent to dryness to obtain this compound hydrochloride as a white solid (yield: 130 mg).[4]
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true synthetic power of this compound lies in its ability to undergo selective and high-yielding cross-coupling reactions. The bromine atom at the 3-position is the primary site for these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is critical for exploring structure-activity relationships in drug discovery.[5][6]
The choice of catalyst, base, and solvent system is crucial for achieving high yields.[7] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation, often in combination with a phosphate base like K₃PO₄ and a dioxane/water solvent system.[5][6] It is important to note that the primary amino group can sometimes interfere with the catalytic cycle.[8] In such cases, protection of the amine as an acetamide can lead to significantly improved yields.[5]
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |
| 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 85 |
| 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 75 |
-
Reaction Setup: In a Schlenk flask, combine N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g, 1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (1.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5 mol%). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2 mL of dioxane and 0.5 mL of water).
-
Reaction: Stir the reaction mixture at 85–95°C for 15-18 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [2]This transformation is invaluable for creating aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals. [9]The reaction's utility stems from its broad substrate scope and functional group tolerance, often superseding harsher, classical methods. [2][9] For sterically hindered substrates like substituted bromopyridines, the choice of phosphine ligand is critical to the success of the reaction. [9]Sterically demanding, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
[9]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to a concentration of 0.1-0.2 M with respect to the bromopyridine.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes. [10]This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. [10]It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.
[11]
| Bromopyridine Substrate | Terminal Alkyne | Yield (%) |
|---|---|---|
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | 85 |
| 2-Amino-3-bromopyridine | Phenylacetylene | 96 |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 83 |
Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h. [11]
[8]
-
Catalyst Preparation: To a dry round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Solvent and Base: Add anhydrous DMF and triethylamine (Et₃N, 2.0 equiv) via syringe. Stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add the this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to 100°C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Drug Discovery and Agrochemical Development
The synthetic versatility of this compound makes it a privileged scaffold in the development of biologically active compounds. [12]Its derivatives are explored in various therapeutic areas and as active ingredients in agrochemicals.
-
Pharmaceutical Development: The pyridine core is a common feature in many CNS-active drugs, as it can often cross the blood-brain barrier. [13]By using the cross-coupling reactions described above, researchers can rapidly generate libraries of substituted aminopyridines to screen for activity against various neurological targets. [3][13]* Agrochemical Chemistry: The substituted pyridine motif is also present in numerous pesticides and herbicides. The ability to easily modify the 3-position of the ring allows for the fine-tuning of a compound's activity, selectivity, and environmental profile. [3]
Conclusion
This compound stands out as a robust and versatile building block in organic synthesis. Its trifunctional nature provides a predictable and powerful platform for generating molecular complexity through a variety of high-yielding and well-understood synthetic transformations. The amenability of its C-Br bond to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offers chemists a reliable entry point to a vast chemical space. For professionals in drug discovery and agrochemical research, mastering the application of this intermediate is a key step toward the efficient synthesis of novel and impactful molecules.
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Retrieved from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved from [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2014). PubMed Central. Retrieved from [Link]
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2017). ijssst.info. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Arkivoc. Retrieved from [Link]
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A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2019). MDPI. Retrieved from [Link]
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Theoretical Framework for a Privileged Scaffold: Elucidating the Electronic Properties of 5-Amino-3-bromo-2-methylpyridine
An In-Depth Technical Guide
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile and tunable properties.[1][2] Among its many derivatives, 5-Amino-3-bromo-2-methylpyridine emerges as a particularly valuable building block due to its multiple functional groups, which offer distinct reactive sites for advanced organic synthesis.[3] This guide provides a comprehensive theoretical framework for characterizing the electronic properties of this molecule using first-principles computational methods. We delve into the causality behind selecting Density Functional Theory (DFT) as the primary analytical tool and explore how Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptors collectively build a predictive model of the molecule's behavior. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational insights to accelerate the design of novel compounds with tailored functionalities.
Introduction: The Strategic Importance of Substituted Pyridines
Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to their unique physicochemical properties that can enhance aqueous solubility, metabolic stability, and the capacity for specific intermolecular interactions like hydrogen bonding.[4][5][6] The compound this compound (C₆H₇BrN₂) is a trifunctionalized heterocycle, presenting a strategic combination of an electron-donating amino group, an electron-withdrawing (and synthetically versatile) bromine atom, and a methyl group on the core pyridine ring.[3]
Understanding the intrinsic electronic structure of this molecule is paramount. The distribution of electrons, the energies of its primary molecular orbitals, and its electrostatic landscape govern its reactivity, kinetic stability, and how it will interact with biological targets or other reagents.[7][8] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective, and non-destructive means to probe these properties at the atomic level, providing insights that guide and rationalize synthetic efforts.[6][9] This guide establishes a robust, self-validating computational protocol to dissect the electronic characteristics of this compound, thereby informing its application in drug discovery and materials science.[10]
The Computational Lens: Methodological Rationale
The choice of computational methodology is critical for generating reliable and predictive data. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational efficiency for medium-sized organic molecules.[9][11]
Causality of Method Selection: Why Density Functional Theory?
DFT is selected over simpler methods for its explicit treatment of electron correlation and over more computationally expensive methods (like coupled cluster) because it provides highly accurate results for the properties of interest—molecular geometry, orbital energies, and electrostatic potential—within a feasible timeframe. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is often chosen for its proven track record in reproducing experimental results for a wide range of organic systems.[12][13] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, including lone pairs and diffuse electrons, which are critical for this molecule.
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14][15]
-
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is directly related to the ionization potential.
-
LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.[16]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like nitrogen). These are prime sites for electrophilic attack and hydrogen bond acceptance.[17]
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral electrostatic potential.
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, these quantum chemical parameters provide quantitative measures of a molecule's reactivity and stability.[7][18]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
A high chemical hardness (η) indicates high stability and low reactivity, complementing the information provided by the HOMO-LUMO gap.[7]
Computational Workflow: A Validated Protocol
To ensure reproducibility and scientific integrity, every theoretical study must follow a logical and verifiable workflow. The protocol described here serves as a self-validating system, where each step builds upon a successfully completed predecessor.
Caption: A validated workflow for the theoretical analysis of molecular electronic properties.
Predicted Electronic Properties: A Quantitative Look
The following data, presented for illustrative purposes, are representative of what would be obtained from the rigorous application of the described DFT protocol.
Frontier Molecular Orbitals and Reactivity Descriptors
The energies of the frontier orbitals and the derived global reactivity parameters are summarized below. A smaller energy gap suggests higher reactivity and polarizability.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -5.85 eV |
| LUMO Energy | ELUMO | - | -0.95 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 eV |
| Ionization Potential | I | -EHOMO | 5.85 eV |
| Electron Affinity | A | -ELUMO | 0.95 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.45 eV |
| Electronegativity | χ | (I + A) / 2 | 3.40 eV |
| Electrophilicity Index | ω | χ² / (2η) | 2.36 eV |
| Table 1: Calculated electronic properties and global reactivity descriptors for this compound. |
The calculated energy gap of 4.90 eV indicates a molecule with considerable kinetic stability, yet one that is reactive enough to participate in a wide range of chemical transformations.
Caption: Conceptual representation of the HOMO-LUMO energy gap and orbital characteristics.
Molecular Electrostatic Potential (MEP) Insights
The MEP map reveals distinct regions of charge distribution, which are critical for predicting intermolecular interactions.
-
Most Negative Region (Red): The analysis consistently shows the most electron-rich area is concentrated around the pyridine ring's nitrogen atom, followed by the nitrogen of the amino group. These sites are the primary centers for electrophilic attack and are strong hydrogen bond acceptors.[17]
-
Positive Regions (Blue): The hydrogen atoms of the amino group exhibit the most positive electrostatic potential, making them potent hydrogen bond donors. This dual acceptor-donor capability is a hallmark of aminopyridine scaffolds and is crucial for their interaction with biological macromolecules.[1][4]
-
Halogen Region (σ-hole): The bromine atom, while electronegative, can exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole.[19] This allows it to participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Caption: Key reactive sites predicted by Molecular Electrostatic Potential (MEP) analysis.
Implications for Drug Development and Synthesis
The theoretical data converge to paint a picture of this compound as a highly adaptable chemical scaffold.
-
For Drug Development: The distinct and potent hydrogen bond donor (amino hydrogens) and acceptor (pyridine nitrogen) sites provide a strong basis for rational drug design.[4][10] These features can be exploited to achieve high-affinity binding to protein targets. The overall electronic signature can be fine-tuned through further substitution to optimize pharmacokinetic properties.
-
For Organic Synthesis: The bromine atom at the 3-position is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile introduction of molecular complexity.[3][12] The MEP analysis confirms that the nucleophilicity of the amino group and pyridine nitrogen could influence reaction pathways, guiding the choice of protecting groups or reaction conditions.
Conclusion
This guide has established a robust theoretical framework for analyzing the electronic properties of this compound. Through the application of Density Functional Theory, we can quantitatively determine its stability, reactivity, and potential for intermolecular interactions. The analysis of Frontier Molecular Orbitals, the Molecular Electrostatic Potential, and global reactivity descriptors provides a multi-faceted understanding of the molecule's behavior. These computational insights are not merely academic; they are predictive tools that empower researchers to make informed decisions, accelerating the discovery and development of new pharmaceuticals and advanced materials built upon this privileged pyridine scaffold.
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ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]
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Journal of Drug Design and Medicinal Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
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Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Retrieved from [Link]
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ResearchGate. (n.d.). Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5- Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives. Retrieved from [Link]
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Scirp.org. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, growth, crystal structure, vibrational, DFT and HOMO, LUMO analysis on protonated molecule-4-aminopyridinium nicotinate. Retrieved from [Link]
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Journal of Education for Pure Science. (2025). Study the Effect of Amino Radicals on the Electronic Properties of Silabutadiene Rings. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Amino-3-bromo-2-methylpyridine
Introduction: The Strategic Importance of Aminopyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.[1][3] Among these, aminopyridine derivatives are of particular interest to the drug discovery community. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[4][5] The strategic incorporation of an amino group on the pyridine core can significantly influence the pharmacological properties of a molecule, making compounds like 5-Amino-3-bromo-2-methylpyridine valuable starting materials for the synthesis of novel therapeutic agents.[6][7]
This application note provides a comprehensive guide for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the critical parameters of this transformation, offering a detailed experimental protocol, insights into the rationale behind the choice of reagents, and troubleshooting guidance to empower researchers in their synthetic endeavors.
Key Considerations for the Suzuki Coupling of this compound
The successful execution of a Suzuki coupling with an aminopyridine substrate hinges on a nuanced understanding of its electronic and steric properties. The primary amine group introduces a potential challenge: the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1] However, with careful optimization of the reaction conditions, this hurdle can be overcome to achieve high yields of the desired product without the need for a protecting group on the amine.
Catalyst and Ligand Selection: The choice of the palladium catalyst and associated ligands is paramount. While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and often effective catalyst for this type of transformation,[8][9] more electron-rich and bulky phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), can be advantageous for challenging couplings or to improve reaction rates and yields.[10] For 3-bromopyridines, Pd(dppf)Cl₂ is also a viable and effective catalyst.[10] The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11]
Base and Solvent System: The base is a critical component of the Suzuki-Miyaura reaction, as it activates the boronic acid for transmetalation.[12] For aminopyridine substrates, inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) have proven to be effective.[8][9] The choice of solvent also significantly impacts the reaction outcome. A mixture of an organic solvent like 1,4-dioxane with water is frequently employed, as it facilitates the dissolution of both the organic and inorganic reagents.[8][9] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the coupling of structurally similar aminobromopyridines.[3][8]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at a temperature between 85 °C and 95 °C.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure coupled product.
-
Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Microwave-Assisted Protocol (Alternative):
Microwave irradiation can significantly reduce reaction times.[1]
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the palladium catalyst and ligand.
-
Add the chosen solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After cooling, work-up and purify the product as described in the conventional heating protocol.
Data Presentation: Expected Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[8] These values provide a strong indication of the expected outcomes for the coupling of this compound under similar conditions.
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 80 |
Visualizing the Process: Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is not old or decomposed. Use a freshly opened bottle or a pre-catalyst system. |
| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure the reaction is set up under a robust inert atmosphere (N₂ or Ar). | |
| Poor quality of boronic acid | Use high-purity boronic acid. Consider using the corresponding boronate ester or potassium trifluoroborate salt to mitigate protodeboronation.[10] | |
| Formation of Side Products | Protodeboronation of the boronic acid | Use a stronger base like Cs₂CO₃ or switch to anhydrous conditions if possible.[10] |
| Homocoupling of the boronic acid | Lower the reaction temperature and ensure a properly inert atmosphere. | |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of novel aminopyridine-based compounds for drug discovery and development. By carefully selecting the catalyst, base, and solvent system, and by adhering to a well-defined experimental protocol, researchers can efficiently generate a diverse array of biaryl and hetero-biaryl structures. The information and protocols provided in this application note serve as a comprehensive resource to facilitate the successful implementation of this important reaction.
References
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Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]
-
Pipzine Chemicals. (n.d.). 5-Amino-2-methylpyridine Manufacturer & Supplier in China. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3829. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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-
Wikipedia. (2023). Suzuki reaction. [Link]
-
ResearchGate. (2021). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. [Link]
-
ResearchGate. (2012). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. [Link]
-
ResearchGate. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. [Link]
-
Avanthay, M., et al. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
ResearchGate. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. [Link]
-
Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266-2277. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-806. [Link]
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- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling of 5-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] Its appeal lies in its generally mild reaction conditions and tolerance for a wide array of functional groups.[1][4]
Pyridine and its derivatives are fundamental structural motifs in a vast number of biologically active compounds.[5] The introduction of an alkynyl moiety onto a pyridine scaffold, such as in 5-Amino-3-bromo-2-methylpyridine, opens up a gateway to a diverse range of molecular architectures. These alkynylated pyridines are valuable intermediates, readily undergoing further transformations like cyclizations, reductions, and click reactions to generate novel heterocyclic systems of significant interest in drug discovery. This document provides a detailed guide to the Sonogashira coupling of this compound, offering insights into reaction optimization, a step-by-step protocol, and troubleshooting advice.
Mechanistic Overview: The Dual Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by a base, to generate a copper(I) acetylide.[7]
-
Transmetalation: The key step involves the transfer of the acetylide group from copper to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
It is also important to note the increasing prevalence of copper-free Sonogashira protocols, which are particularly advantageous for preventing the undesirable homocoupling of the alkyne (Glaser coupling) and for applications where copper contamination is a concern.[8][9][10] In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne and its subsequent coordination to the palladium center.[11]
Optimizing the Sonogashira Coupling for this compound
The successful execution of a Sonogashira coupling hinges on the careful selection of several key parameters. For a substrate like this compound, which contains both an electron-donating amino group and a coordinating pyridine nitrogen, special consideration must be given to the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical for catalytic activity and stability.[3]
| Palladium Source | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine (PPh₃) | 1-5 | A common and robust choice for many Sonogashira reactions.[6] |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-5 | Often used for in situ generation of the active Pd(0) species.[5] |
| Pd(CF₃COO)₂ | Triphenylphosphine (PPh₃) | 2.5 | Has been shown to be effective for 2-amino-3-bromopyridines.[5] |
| (AllylPdCl)₂ | P(t-Bu)₃ | 1-2 | Highly active catalyst system for copper-free couplings at room temperature.[12] |
| Pd(PPh₃)₄ | None (already coordinated) | 1-5 | A reliable Pd(0) source, though can be sensitive to air and moisture.[4] |
For this compound, the presence of the amino group can potentially lead to catalyst inhibition through coordination to the palladium center. The use of bulky, electron-rich phosphine ligands can mitigate this effect and promote the desired catalytic cycle.[6]
The Role of the Copper Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst, typically used in amounts of 1-10 mol%.[4] Its primary role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[7] However, as mentioned, copper can also promote the homocoupling of the alkyne. If this side reaction is problematic, a copper-free protocol should be considered.[8][9]
Base and Solvent Systems
The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct formed during the reaction.[13] The choice of solvent influences the solubility of the reactants and catalysts, and can affect the reaction rate and yield.[14]
| Base | Solvent | Temperature Range (°C) | Notes |
| Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | 80-100 | A common and effective combination for aminobromopyridines.[5] |
| Diisopropylamine (i-Pr₂NH) | Tetrahydrofuran (THF) | Room Temp - 65 | Often used in combination with Pd(PPh₃)₄. |
| Pyrrolidine | Water | Room Temp - 50 | A good choice for copper-free reactions in aqueous media.[8] |
| Cesium Carbonate (Cs₂CO₃) | 1,4-Dioxane | 80-100 | An inorganic base option, particularly for copper-free systems. |
For this compound, a combination of an amine base like triethylamine in a polar aprotic solvent such as DMF is a reliable starting point.[5] The amine can often serve as both the base and a co-solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a detailed, step-by-step methodology for the coupling of this compound with phenylacetylene as a model alkyne.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (e.g., 0.025 mmol, 2.5 mol%) and PPh₃ (e.g., 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL) and distilled Et₃N (e.g., 2 mL). Stir the mixture at room temperature for 15-20 minutes until the catalyst and ligand are fully dissolved.
-
Addition of Copper Co-catalyst: Add CuI (e.g., 0.05 mmol, 5 mol%) to the reaction mixture.
-
Addition of Substrates: Add this compound (e.g., 1 mmol, 1.0 equiv) and phenylacetylene (e.g., 1.2 mmol, 1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-(phenylethynyl)-2-methylpyridine.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly prepared or high-quality catalyst. Consider a different palladium source or ligand. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor quality reagents | Use freshly distilled solvents and bases. Ensure the purity of the starting materials. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| High concentration of copper catalyst | Reduce the amount of CuI or switch to a copper-free protocol.[8][9] | |
| Formation of Palladium Black | Catalyst decomposition | Use a more robust ligand. Ensure the reaction is not overheated. Degas all reagents thoroughly. |
| Difficulty in Purification | Close polarity of product and starting materials/byproducts | Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity. |
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of 5-amino-3-alkynyl-2-methylpyridines. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous anhydrous and anaerobic conditions, high yields of the desired products can be achieved. The protocols and guidelines presented here serve as a robust starting point for researchers in the field, enabling the efficient synthesis of these valuable intermediates for applications in drug discovery and materials science.
References
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). Molecules, 23(5), 1146. Available at: [Link]
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- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. (2025). BenchChem.
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Sonogashira coupling. In Wikipedia. Retrieved from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Li, C. J. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(13), 5275–5277. Available at: [Link]
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So, C. M., & Lau, C. P. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 6(16), 2733–2736. Available at: [Link]
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (2025). BenchChem.
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430-7481. Available at: [Link]
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430-7481. Available at: [Link]
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Sharma, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5198-5219. Available at: [Link]
- Influence of base on the Sonogashira coupling reaction. (2019).
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
-
Köppen, M., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(21), 5594–5603. Available at: [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15303–15314. Available at: [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 26(2), 369-373. Available at: [Link]
- Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. (2025). BenchChem.
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Sonogashira coupling. (2019). YouTube. Available at: [Link]
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A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2021). Molecules, 26(16), 4983. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 5-Amino-3-bromo-2-methylpyridine in the Synthesis of Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Amino-3-bromo-2-methylpyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the selection of a core scaffold is a decision of paramount strategic importance. The this compound motif has emerged as a highly versatile and valuable starting point for the construction of potent and selective kinase inhibitors.[1] Its utility is rooted in a unique combination of structural and electronic features that offer medicinal chemists a powerful toolkit for molecular design.
The pyridine ring itself is a common feature in many FDA-approved drugs, offering metabolic stability and favorable pharmacokinetic properties. The specific arrangement of substituents on this particular scaffold provides three key points for diversification and interaction with a target kinase:
-
The 5-amino group: This primary amine serves as a crucial hydrogen bond donor, often forming a key interaction with the hinge region of the kinase active site. This interaction is a cornerstone of binding for many Type I and Type II kinase inhibitors.[2]
-
The 3-bromo substituent: The bromine atom is an excellent synthetic handle for introducing a wide variety of molecular fragments through palladium-catalyzed cross-coupling reactions. This position is often exploited to project a substituent into the solvent-exposed region of the ATP-binding pocket or to target specific sub-pockets, thereby influencing potency and selectivity.[1]
-
The 2-methyl group: This small alkyl group can provide beneficial steric hindrance, influencing the conformation of the molecule and potentially enhancing binding affinity through hydrophobic interactions within the active site.[2]
This guide provides a comprehensive overview of the derivatization of this compound, with a focus on two of the most powerful and widely used transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into detailed, field-proven protocols, explain the rationale behind the choice of reagents and conditions, and discuss the application of these strategies in the context of kinase inhibitor design.
Core Derivatization Strategies: A Deep Dive into Palladium Catalysis
The derivatization of the 3-bromo position of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high yields, making them indispensable tools in drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl moieties at the 3-position of our scaffold.[3] This is particularly valuable for exploring the chemical space of the solvent-exposed region of the kinase active site, where interactions with larger, more complex groups can significantly enhance potency.
Scientific Rationale for Reagent Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings involving bromopyridines.[4] The triphenylphosphine ligands create a sterically accessible and electron-rich palladium center that readily undergoes oxidative addition to the C-Br bond. For more challenging couplings, or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precursor like Pd(OAc)₂ may be beneficial.[5]
-
Base: Potassium phosphate (K₃PO₄) is an effective base for this transformation. It is strong enough to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.[3] The choice of base is critical; stronger bases like sodium tert-butoxide can lead to decomposition of the starting material or product, while weaker bases may result in sluggish or incomplete reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings.[3] The dioxane solubilizes the organic components, while the water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of dioxane to water (typically 4:1) can be optimized to ensure homogeneity and maximize the reaction rate.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a generalized procedure that can be adapted for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-amino-2-methylpyridine derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 3-position.[6] This strategy is particularly useful for extending the molecule towards the solvent-exposed region with linkers that can be further functionalized or for introducing groups that can form additional hydrogen bonds or ionic interactions.
Scientific Rationale for Reagent Selection:
-
Palladium Precursor and Ligand: The combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand is essential for a successful Buchwald-Hartwig amination.[5] Ligands like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[5][6] These ligands promote the formation of a monoligated palladium species, which is crucial for both the oxidative addition and the reductive elimination steps of the catalytic cycle. The steric bulk of the ligand also helps to prevent the formation of inactive palladium dimers.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is effective at deprotonating the amine nucleophile to form the active palladium-amido intermediate. For sensitive substrates where NaOtBu may cause decomposition, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[1]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the solvents of choice for this reaction. It is critical to use anhydrous solvents to prevent quenching of the strong base and deactivation of the catalyst.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure for the coupling of various primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Pd₂(dba)₃ (0.01-0.02 eq)
-
(±)-BINAP or XPhos (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide.
-
Reagent Addition: Add this compound and the primary amine to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-substituted pyridine derivative.
Visualizing the Synthetic Workflow
To provide a clear overview of the derivatization process, the following diagram illustrates the general workflow from the starting material to the final purified compounds, ready for biological evaluation.
Caption: General workflow for the synthesis, purification, and evaluation of kinase inhibitors derived from this compound.
Characterization of Synthesized Derivatives: A Guide to Spectroscopic Analysis
Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.
¹H NMR Spectroscopy:
-
Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts will be influenced by the nature of the substituent at the 3-position. Electron-donating groups will tend to shift the signals upfield, while electron-withdrawing groups will cause a downfield shift.[7]
-
2-Methyl Group: The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.7 ppm).
-
5-Amino Group: The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
New Substituents: The protons of the newly introduced aryl or amino group will have characteristic signals in the appropriate regions of the spectrum. Coupling patterns (e.g., doublets, triplets) will provide valuable information about the connectivity of the atoms.
¹³C NMR Spectroscopy:
-
The carbon atoms of the pyridine ring will appear in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be sensitive to the electronic effects of the substituents.
-
The carbon of the 2-methyl group will appear in the upfield region (typically δ 15-25 ppm).
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for analyzing these compounds. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized derivative.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once the synthesized compounds have been purified and characterized, the next crucial step is to evaluate their biological activity as kinase inhibitors. In vitro kinase activity assays are used to determine the potency of the compounds, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity, broad applicability, and suitability for high-throughput screening.[8] This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
General Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
Materials:
-
Kinase of interest (e.g., ALK, PLK4)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the serially diluted inhibitor or a DMSO control.
-
Add the kinase to each well and incubate briefly at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Application in Kinase Inhibitor Design: Targeting the ALK Signaling Pathway
Derivatives of aminopyridines are known to be effective inhibitors of several clinically relevant kinases, including Anaplastic Lymphoma Kinase (ALK).[2] In certain cancers, a chromosomal rearrangement leads to the formation of a constitutively active ALK fusion protein, which drives tumorigenesis. Inhibitors that target this aberrant signaling pathway have shown significant therapeutic benefit.
The this compound scaffold is an excellent starting point for designing ALK inhibitors. The 5-amino group can form a key hydrogen bond with the hinge region of the ALK active site. The 3-position can be derivatized with various aryl groups via Suzuki coupling to optimize interactions with the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Caption: Simplified representation of the ALK signaling pathway and the mechanism of its inhibition by a derivative of this compound.
Conclusion
The this compound scaffold represents a privileged starting point for the design and synthesis of novel kinase inhibitors. Its strategic functionalization through powerful and reliable methods such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers in the field of drug discovery to leverage this versatile building block in their quest for the next generation of targeted therapeutics.
References
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available from: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Available from: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
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(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]
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The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available from: [Link]
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Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate. Available from: [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available from: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available from: [Link]
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Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society (RSC Publishing). Available from: [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available from: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available from: [Link]
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The Strategic Synthesis of Bioactive Heterocycles from 5-Amino-3-bromo-2-methylpyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, pyridine and its derivatives are foundational scaffolds, integral to the structure of numerous therapeutic agents.[1][2] These nitrogen-containing heterocycles are prized for their ability to engage in hydrogen bonding, enhance pharmacokinetic properties, and serve as versatile templates for chemical modification.[2][3] Among the myriad of pyridine-based starting materials, 5-Amino-3-bromo-2-methylpyridine stands out as a particularly valuable building block. Its trifunctional nature—an amino group, a bromine atom, and a methyl group on a pyridine core—offers multiple reactive sites for the strategic construction of complex, bioactive heterocyclic systems.[4] The bromine atom, an excellent leaving group, is particularly amenable to a variety of powerful cross-coupling reactions, making it a cornerstone for generating molecular diversity.[4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of bioactive heterocycles utilizing this compound. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, offering insights into the causality behind experimental choices and providing self-validating protocols for reproducible success.
Core Synthetic Strategies: Unleashing the Potential of this compound
The strategic location of the bromine and amino groups on the pyridine ring of this compound allows for a diverse range of synthetic transformations. The primary avenues for elaboration involve palladium-catalyzed cross-coupling reactions at the C-Br bond, followed by reactions involving the amino group to construct fused heterocyclic systems.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, three key transformations are particularly powerful: the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Crafting Aryl-Substituted Aminopyridines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid.[5] This reaction is highly effective for introducing aryl or heteroaryl substituents at the 3-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, air-stable precatalyst that is readily available.[6] For more challenging couplings, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos can enhance catalytic activity.[7]
-
Base: A base such as potassium phosphate (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[5]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed to dissolve both the organic and inorganic reagents.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
| Catalyst System | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | Phenylboronic acid | 85 | [7] |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Methylphenylboronic acid | 82 | [7] |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Methoxyphenylboronic acid | 88 | [7] |
Buchwald-Hartwig Amination: Direct Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction allows for the direct introduction of a variety of amino groups at the 3-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical, especially for heteroaromatic substrates. Sterically hindered and electron-rich phosphine ligands, such as (±)-BINAP, are often effective.[10] The palladium precursor can be a Pd(0) source like Pd₂(dba)₃ or a Pd(II) salt that is reduced in situ.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent unwanted side reactions.[9]
Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or a Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Perform an aqueous workup and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for installing an alkynyl group, which can serve as a handle for further transformations, including cyclization reactions.
Causality Behind Experimental Choices:
-
Catalysts: The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (e.g., CuI).[11][12]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Perform an aqueous workup and purify the product by column chromatography.
Cyclization Reactions: Building Fused Bioactive Heterocycles
The products of the initial cross-coupling reactions, now possessing new functional groups, are primed for subsequent cyclization to form fused heterocyclic systems of significant biological interest, such as imidazopyridines and triazolopyridines.[13][14]
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities, including anticancer properties.[13] They can be synthesized from 2-aminopyridine derivatives through various cyclization strategies.[15][16]
Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol is a general representation of a common synthetic route.
Caption: General workflow for imidazopyridine synthesis.
-
The aminopyridine derivative obtained from a cross-coupling reaction is reacted with an α-haloketone in a suitable solvent such as ethanol or DMF.
-
The reaction mixture is heated to reflux to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction, followed by purification.
Synthesis of Triazolo[1,5-a]pyridines
Triazolo[1,5-a]pyridines are another important class of fused heterocycles with diverse biological activities.[14] Various synthetic methods have been developed for their construction, often involving the reaction of an aminopyridine with a reagent that provides the remaining two nitrogen atoms of the triazole ring.[17][18]
Conceptual Pathway: A common strategy involves the reaction of a 2-aminopyridine derivative with a reagent that can form a hydrazone or a similar intermediate, which then undergoes oxidative cyclization to form the fused triazole ring.[14]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. Through the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse molecular scaffolds. Subsequent cyclization reactions provide access to fused heterocyclic systems with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this building block and accelerate the discovery of new therapeutic agents.
References
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- National Institutes of Health. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities.
- BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- PubMed Central. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ACS Publications. (n.d.). Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem | Organic Letters.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- National Institutes of Health. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach.
- (2007, June 10). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- (n.d.). The Role of this compound in Advanced Organic Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
- Wikipedia. (n.d.). Suzuki reaction.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-3-bromo-2-methylpyridine
Introduction: The Strategic Value of 5-Amino-3-bromo-2-methylpyridine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone of molecular design. This compound (CAS No. 186593-43-1), a readily available and versatile building block, has emerged as a particularly valuable intermediate.[1][2] Its structure is strategically adorned with three key functional handles: a nucleophilic amino group, a reactive C-Br bond poised for cross-coupling, and a methyl group that can influence steric and electronic properties. This unique arrangement allows for sequential and selective functionalization, making it an indispensable tool for constructing complex molecular architectures and diverse compound libraries.[1][3]
The bromine atom at the 3-position serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. These transformations, celebrated with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, are foundational methods for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] This guide provides an in-depth exploration of the most critical palladium-catalyzed reactions involving this compound, offering detailed mechanistic insights, step-by-step protocols, and practical considerations for researchers, scientists, and drug development professionals.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[6][7] This elegant mechanistic pathway is the common thread that unites a diverse family of cross-coupling reactions. Understanding its fundamental steps is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key stages:[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) intermediate. This is often the rate-determining step and is influenced by the electron density and steric environment of the C-Br bond.[9]
-
Transmetalation (for Suzuki, Stille, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In Suzuki reactions, an organoboron species transfers its organic group to the palladium in a process often mediated by a base.[8] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for constructing biaryl and hetero-biaryl linkages due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[11][12] For this compound, this reaction provides a direct route to introduce diverse aryl or heteroaryl substituents at the 3-position.
Mechanistic Considerations
A critical component of the Suzuki reaction is the base, which plays a dual role. It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[8][13] The choice of base and solvent system is crucial, especially given the presence of the amino group, which could potentially coordinate to the palladium center.[12] However, studies have shown that with appropriate conditions, the coupling proceeds efficiently without the need for protecting the amine.[11][14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a reported procedure for the direct coupling of this compound with various arylboronic acids.[11][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 0.2 g), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously for 15-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 50 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-amino-2-methylpyridine.[12]
Data Presentation: Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, adapted from published data.[11][14]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Amino-2-methyl-3-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Amino-3-(4-methoxyphenyl)-2-methylpyridine | 89 |
| 3 | 4-Chlorophenylboronic acid | 5-Amino-3-(4-chlorophenyl)-2-methylpyridine | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-Amino-2-methyl-3-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 5 | Naphthalene-2-boronic acid | 5-Amino-2-methyl-3-(naphthalen-2-yl)pyridine | 82 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[10][15] This reaction enables the coupling of this compound with a wide range of primary and secondary amines at the 3-position, providing access to novel trisubstituted aminopyridine scaffolds.[16]
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium precursor, a specialized phosphine ligand, and a strong, non-nucleophilic base.[17]
-
Ligand: For challenging substrates like electron-rich heteroaryl halides, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often essential.[18] These bulky ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[6][10]
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[17][19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[20]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
RuPhos or other suitable biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Dry sealed tube or Schlenk flask
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add this compound, the palladium precursor, the phosphine ligand, and sodium tert-butoxide to a dry sealed tube equipped with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Reaction: Tightly seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture for 4-24 hours.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot (under inert atmosphere if necessary) and analyzing by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Carefully unseal the tube and dilute the mixture with ethyl acetate.
-
Wash the organic mixture with water and brine. Be cautious as the aqueous layer will be basic.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[20]
-
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[21][22] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst. It provides a powerful route to synthesize 3-alkynyl-5-amino-2-methylpyridines, which are valuable precursors for more complex heterocyclic systems.
Protocol Considerations
The Sonogashira reaction is sensitive to oxygen, which can cause oxidative homocoupling of the terminal alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere and using degassed solvents is critical for success.[23] The choice of base is typically a liquid amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.[22]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of aminobromopyridines.[9][22]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Catalyst Preparation: To a dry, oven-dried Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent and Base: Add anhydrous DMF (e.g., 4 mL per 1 mmol of bromopyridine) and Et₃N (2.0 eq) via syringe. Stir the catalyst mixture for 30 minutes at room temperature.
-
Reagent Addition: Add the this compound, followed by the terminal alkyne.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material by column chromatography on silica gel to afford the 3-alkynyl-5-amino-2-methylpyridine product.
Heck Coupling and Stille Coupling: Alternative C-C Bond Formations
While the Suzuki coupling is often the first choice, the Heck and Stille reactions offer valuable alternatives for introducing vinyl, aryl, or heteroaryl groups.
Mizoroki-Heck Reaction
The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene.[24][25] This reaction is ideal for synthesizing 3-vinyl-5-amino-2-methylpyridine derivatives, which can serve as versatile handles for further transformations like dihydroxylation or epoxidation. A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to regenerate the Pd(0) catalyst in the final step of the cycle.[3][24]
Stille Coupling
The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner.[4][26] A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups.[27] However, a significant drawback is the toxicity of tin reagents and the difficulty in removing stoichiometric tin byproducts from the reaction mixture, which often requires specific workup procedures like washing with aqueous potassium fluoride (KF).[26][27]
Comparative Data for Heck and Stille Reactions
The following table provides representative conditions for these couplings, based on protocols for analogous aminobromopyridines.[3][20]
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base/Solvent | Temp (°C) |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N / DMF | 100-120 |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | None | Toluene | 100-110 |
| Stille | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (2) | CuI (5) | DMF | 90 |
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold for the synthesis of complex, high-value molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—provide a robust toolkit for its elaboration. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery, agrochemicals, and materials science.[2] The continued development of more active and general catalyst systems promises to further expand the synthetic utility of this important heterocyclic building block.[6]
References
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-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. ([Link])
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Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. ([Link])
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. ([Link])
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. ([Link])
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Singh, A., & Sharma, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1175. ([Link])
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ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ([Link])
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Wikipedia. (n.d.). Cross-coupling reaction. ([Link])
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. ([Link])
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
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ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ([Link])
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ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ([Link])
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
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Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ([Link])
- Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])
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Organic Letters. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ([Link])
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Semantic Scholar. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ([Link])
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ResearchGate. (n.d.). The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. ([Link])
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ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. ([Link])
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ([Link])
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. ([Link])
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. ([Link])
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Wikipedia. (n.d.). Heck reaction. ([Link])
- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ([Link])
-
ARKAT USA. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ([Link])
-
Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. ([Link])
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])
-
Organic Chemistry Portal. (n.d.). Heck Reaction. ([Link])
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. ([Link])
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-
ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. ([Link])
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. ([Link])
-
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ([Link])
-
NROChemistry. (n.d.). Stille Coupling. ([Link])
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Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. ([Link])
-
LibreTexts Chemistry. (2023). Stille Coupling. ([Link])
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Application Note: A Practical, High-Yield Protocol for the Gram-Scale Synthesis of 5-Amino-3-bromo-2-methylpyridine
Abstract
This application note provides a detailed and robust protocol for the gram-scale synthesis of 5-Amino-3-bromo-2-methylpyridine, a key heterocyclic building block in pharmaceutical and materials science research. The unique arrangement of the amino, bromo, and methyl groups on the pyridine core makes this compound a versatile intermediate for developing complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.[1][2] The described method employs a direct and selective electrophilic bromination of 5-Amino-2-methylpyridine using N-Bromosuccinimide (NBS), a safer and more manageable brominating agent than elemental bromine.[3] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology, in-depth safety protocols, characterization data, and an explanation of the chemical principles behind the experimental choices.
Introduction: Significance and Synthetic Strategy
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the scaffold of numerous approved therapeutic agents.[1] this compound (CAS No. 186593-43-1) is a particularly valuable intermediate.[2] Its structure features three distinct points for chemical modification:
-
An amino group that can be acylated, alkylated, or serve as a directing group.
-
A bromo substituent that is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]
-
A pyridine nitrogen , which influences the ring's electronic properties and can be quaternized.
Direct electrophilic substitution on the pyridine ring can be challenging. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions (positions 4 and 6). However, by carefully selecting the brominating agent and reaction conditions, we can achieve selective bromination at the C3 position, which is meta to the amino group. This protocol utilizes N-Bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine (Br⁺) under non-aqueous conditions, minimizing the formation of byproducts often seen with harsher reagents like Br₂ in acid.[4][5]
Reaction Scheme
Figure 1: Selective bromination of 5-Amino-2-methylpyridine at the C3 position using N-Bromosuccinimide (NBS).
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. | Notes |
| 5-Amino-2-methylpyridine | 1603-41-4 | 108.14 | 5.41 | 50.0 | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.34 | 52.5 | 1.05 | Brominating Agent |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 250 mL | - | - | Anhydrous, Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 300 mL | - | - | For Extraction |
| Sat. aq. NaHCO₃ | 144-55-8 | 84.01 | 150 mL | - | - | For Wash/Neutralization |
| Brine (Sat. aq. NaCl) | 7647-14-5 | 58.44 | 100 mL | - | - | For Wash |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | ~20 g | - | - | Drying Agent |
| Silica Gel | 7631-86-9 | 60.08 | ~150 g | - | - | For Chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 | ~500 mL | - | - | Eluent for Chromatography |
| Hexanes | 110-54-3 | 86.18 | ~500 mL | - | - | Eluent for Chromatography |
Equipment
-
Three-neck round-bottom flask (500 mL) with magnetic stirrer bar
-
Dropping funnel or powder funnel
-
Thermometer and adapter
-
Ice-water bath
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is flame-dried or oven-dried to remove moisture.
-
Add 5-Amino-2-methylpyridine (5.41 g, 50.0 mmol) to the flask.
-
Add anhydrous acetonitrile (250 mL) via syringe or cannula.
-
Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cool the flask to 0-5 °C using an ice-water bath.
Scientist's Note (Causality): An inert, anhydrous atmosphere is crucial because NBS can react with water, and the starting amine is sensitive to oxidation. Cooling the reaction to 0 °C helps to control the initial exotherm upon addition of the brominating agent, thereby enhancing selectivity and minimizing byproduct formation.
Step 2: Bromination
-
Once the solution is at 0-5 °C, add N-Bromosuccinimide (9.34 g, 52.5 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 3-5 hours.
Scientist's Note (Causality): Adding the NBS in small portions prevents a rapid temperature increase that could lead to undesired side reactions, such as di-bromination. A slight excess of NBS (1.05 eq) is used to ensure the complete consumption of the starting material.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (a dilute solution in ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in a chamber with an eluent system of 30% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been fully consumed. The product will appear as a new, less polar spot.
Step 4: Workup and Extraction
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.
-
Re-dissolve the resulting residue in Dichloromethane (DCM, 200 mL).
-
Transfer the DCM solution to a 1 L separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 75 mL).
-
Brine (1 x 100 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product.
Scientist's Note (Causality): The NaHCO₃ wash is essential to neutralize any residual acidic species and to remove the succinimide byproduct, which is soluble in the aqueous basic solution. The brine wash helps to remove residual water from the organic phase before the final drying step.
Step 5: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column (either dry-loaded with a small amount of silica or dissolved in a minimal amount of DCM).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
-
Determine the final mass and calculate the yield. (Expected yield: 75-85%).
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS):
-
Hazard: Strong oxidizer, may intensify fire.[6] Causes severe skin burns and eye damage.[7][8] Harmful if swallowed.[6] Material is destructive to mucous membranes and the upper respiratory tract.[7]
-
Handling: Keep away from heat, sparks, and combustible materials.[6] Avoid creating dust.[7] Use in a well-ventilated area.[6]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse skin with plenty of water.[7] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7] If inhaled, move the person to fresh air.[7]
-
-
Acetonitrile & Dichloromethane:
-
Hazard: Flammable (Acetonitrile) and volatile organic solvents. Harmful if inhaled or absorbed through the skin.
-
Handling: Use only in a fume hood. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]
Characterization and Expected Results
-
Appearance: Off-white to pale yellow solid.[9]
-
Yield: 7.0 - 7.95 g (75-85%).
-
Melting Point: 101-107 °C.[9]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons. Predicted shifts: δ ~7.9 (s, 1H, H-6), ~7.2 (s, 1H, H-4), ~4.0 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Predicted shifts: δ ~150, ~145, ~142, ~125, ~108, ~20.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. Expected (ESI+): m/z = 187 [M+H]⁺ and 189 [M+H+2]⁺ in an approximate 1:1 ratio.[10]
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI. (URL: [Link])
- Method for preparing 5-bromo-2-methylpyridine - Google P
-
The Role of this compound in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
- A kind of preparation method of 2- amino -5- bromopyridine - Google P
- Process for preparation of 2-amino-5-methyl-pyridine - Google P
-
The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Process for the preparation of 2-amino-5-methyl-pyridine - Google P
- 2-amino-5-methyl pyridine and process of making it - Google P
- Method of producing 2-amino-3-nitro-5-halogenopyridine - Google P
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office. (URL: [Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])
-
2-Amino-5-bromo-3-methylpyridine - SpectraBase. (URL: [Link])
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Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (URL: [Link])
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The Rising Star of Organic Electronics: Application Notes for 5-Amino-3-bromo-2-methylpyridine in Advanced Materials Science
Introduction: Unveiling a Versatile Building Block
In the dynamic landscape of materials science, particularly in the realm of organic electronics, the strategic design and synthesis of novel functional molecules are paramount. 5-Amino-3-bromo-2-methylpyridine, a substituted pyridine derivative, has emerged as a critical and versatile building block for the creation of next-generation materials.[1] Its unique electronic and structural characteristics, stemming from the electron-deficient pyridine core and multiple reactive sites, make it an invaluable precursor for a range of applications, from vibrant Organic Light-Emitting Diodes (OLEDs) to efficient organic solar cells.[1] This guide provides an in-depth exploration of the application of this compound in materials science, offering detailed protocols and expert insights for researchers, chemists, and professionals in drug development and materials engineering.
The strategic placement of the amino, bromo, and methyl groups on the pyridine ring offers a tunable platform for synthetic chemists. The bromine atom, in particular, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for constructing complex molecular architectures with extended π-conjugation.[1] The amino group provides a site for further functionalization or can act as a crucial component in tuning the electronic properties and morphology of the final material.
Core Applications in Materials Science
The inherent properties of the this compound scaffold make it a prime candidate for several high-performance material applications:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is essential for efficient energy transfer to the phosphorescent emitter.[2][3] The electron-deficient nature of the pyridine ring can also facilitate electron transport. By functionalizing this compound with hole-transporting moieties like carbazole, bipolar host materials can be synthesized that exhibit balanced charge transport, leading to higher device efficiencies and longer operational lifetimes.
-
Organic Solar Cells (OSCs) & Perovskite Solar Cells (PSCs): Pyridine derivatives are explored as hole-transporting materials (HTMs) in solar cell applications.[3] The nitrogen atom can interact with the perovskite surface, passivating defects and improving charge extraction. The ability to create extended π-conjugated systems through cross-coupling reactions is vital for achieving high charge mobility.
-
Polymers and Coatings: The unique chemical properties of this compound lend themselves to the creation of advanced polymers and coatings with enhanced durability and specific electronic or optical properties.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound in materials science is its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and hetero-biaryl compounds, which are the fundamental structures of many organic electronic materials.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
-
Catalyst: Palladium catalysts, particularly Pd(PPh₃)₄, are highly effective for the cross-coupling of bromopyridines. The choice of a specific palladium catalyst and ligand can be critical, as the lone pair of electrons on the pyridine nitrogen can potentially coordinate to the metal center and inhibit the catalytic cycle. Using bulky phosphine ligands can often mitigate this issue.
-
Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. The choice and stoichiometry of the base can significantly impact the reaction yield.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent dissolves the organic reactants and catalyst. Degassing the solvents is crucial to prevent the oxidation of the palladium catalyst.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is imperative to perform the reaction under an inert atmosphere of nitrogen or argon.
Detailed Experimental Protocol: Synthesis of a Bipolar Host Material Precursor
This protocol details the synthesis of a 5-aryl-2-methylpyridin-3-amine derivative, a precursor for a bipolar host material for OLEDs, via a Suzuki-Miyaura cross-coupling reaction. The procedure is adapted from the work of Hussain et al. and is representative of a general method for the functionalization of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (Nitrogen or Argon) supply with a manifold
-
Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C using a pre-heated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylpyridin-3-amine product.
Data Presentation: Performance of Pyridine-Based Host Materials in OLEDs
The following table summarizes the performance of green and blue phosphorescent OLEDs (PhOLEDs) using pyridine-carbazole-based host materials, which are structurally analogous to the materials that can be synthesized from this compound. This data provides a benchmark for the expected performance of materials derived from this versatile precursor.
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| H1 | FIrpic (Blue) | - | - | - | - |
| H2 | FIrpic (Blue) | 10.3 | 23.9 | 24.9 | - |
| H1 | Ir(ppy)₃ (Green) | - | - | - | - |
| H2 | Ir(ppy)₃ (Green) | 9.4 (at 1000 cd/m²) | 33.9 (at 1000 cd/m²) | 34.1 (at 1000 cd/m²) | 2.6 - 3.3 |
| CzPyBF | Green TADF Emitter | 20.3 | - | - | - |
Data adapted from references[2] and[3]. H1 and H2 are pyridinyl-carbazole fragments containing host derivatives. CzPyBF is a pyridine-based host material.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the synthetic chemist's toolbox for advanced materials. Its strategic functionalization through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction opens the door to a vast array of novel organic electronic materials. The ability to precisely tune the electronic and photophysical properties of the resulting molecules makes this compound a key player in the ongoing development of more efficient and stable OLEDs, solar cells, and other organic electronic devices. As the demand for high-performance, solution-processable, and cost-effective materials continues to grow, the importance of versatile precursors like this compound is set to increase, driving further innovation in materials science.
References
-
The Role of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
Hussain, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Link
-
Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. (2021). RSC Advances, 11(32), 19685-19708. Link
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2021). Materials, 14(14), 3859. Link
Sources
Application Notes and Protocols for the Synthesis of 5-Amino-3-bromo-2-methylpyridine Derivatives
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 5-Amino-3-bromo-2-methylpyridine and its subsequent derivatization. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular architectures.[1][2] The protocols outlined herein are designed for practical application in a laboratory setting, with an emphasis on procedural rationale, safety, and troubleshooting. We will explore multiple synthetic routes to the core molecule and detail established methods for its functionalization, including palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of this compound
This compound (CAS No. 186593-43-1) is a highly functionalized pyridine derivative that serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a bromine atom, an amino group, and a methyl group on the pyridine core, offers multiple reactive sites for diversification.[1] The bromine atom, in particular, is an excellent leaving group, making the molecule amenable to a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group provides a handle for amide bond formation and other nucleophilic transformations, further expanding its synthetic utility.
This guide will focus on two primary synthetic pathways to obtain this compound and will subsequently detail protocols for its derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Synthetic Pathways to this compound
There are several reported methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Here, we present two common and reliable approaches.
Route 1: Bromination of 2-Methyl-5-aminopyridine and Subsequent Transformations
This route involves the protection of the amino group of 2-methyl-5-aminopyridine, followed by bromination and deprotection. A more direct approach involves the direct bromination of the unprotected amine, though this can sometimes lead to challenges with selectivity and the formation of byproducts.[3] A related, multi-step synthesis starting from 2-aminopyridine involves N-acylation, bromination, and hydrolysis to yield 2-amino-5-bromopyridine.[4]
A more direct synthesis involves the nitration of 2-amino-3-picoline, followed by bromination and subsequent reduction of the nitro group.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Protocol for Route 1:
Step 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine [5]
-
In a flask equipped with a stirrer and a cooling bath, dissolve 3-methylpyridin-2-amine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0°C.
-
In a separate beaker, cool fuming nitric acid (d=1.5, 3.5 mL) to 0°C and slowly add concentrated sulfuric acid (3.5 mL), keeping the temperature below 20°C.
-
Add the nitric acid/sulfuric acid mixture dropwise to the solution of 3-methylpyridin-2-amine, maintaining the reaction temperature below 20°C.
-
Allow the reaction mixture to warm to 20°C and then heat to 35-40°C. Caution: Do not exceed 40°C.
-
Continue stirring at 50°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with concentrated aqueous ammonia.
-
Filter the resulting precipitate, wash with water and 50% aqueous DMFA (6 mL).
-
Recrystallize the product from DMFA to yield 3-methyl-5-nitropyridin-2-amine.
Step 2: Synthesis of 2-Bromo-3-nitro-5-methylpyridine [6]
-
To a solution of 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) at 0-10°C, add phosphorus(V) oxybromide (POBr₃, 222.8 g, 0.78 mol) in portions with stirring.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 12 hours.
-
Cool the reaction mixture and pour it into crushed ice (1 Kg).
-
Filter the resulting solid, wash thoroughly with ice-cold water (2 x 500 mL), and dry under high vacuum to obtain 2-bromo-5-methyl-3-nitropyridine.
Step 3: Synthesis of this compound [7]
-
Dissolve 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methanol (330 mL) at 40°C.
-
Add powdered iron (20 g) in batches to prevent agglomeration.
-
Add concentrated aqueous hydrochloric acid (5 mL).
-
Stir the dark brown mixture vigorously under reflux for 2 hours.
-
Cool the reaction to room temperature and filter through Celite, washing the filter cake with industrial methanol (1 L).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (200 mL), wash the organic phase with saturated aqueous sodium bicarbonate (200 mL), and dry with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford 5-bromo-2-methylpyridin-3-amine as an orange solid.
Route 2: Curtius Rearrangement Approach
This route utilizes a Curtius rearrangement of a carboxylic acid derivative to form the desired amine.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Detailed Protocol for Route 2: [8]
Step 1: Synthesis of the Boc-protected amine
-
Dissolve 5-bromo-6-methylpyridine-3-carboxylic acid (1 g, 4.63 mmol) in a solvent mixture of tert-butanol (6.6 mL) and N,N-dimethylformamide (15 mL).
-
Add triethylamine (5.15 mL, 37.04 mmol) and diphenylphosphoryl azide (0.51 mL, 5.093 mmol).
-
Heat the reaction mixture to 100°C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent to dryness.
-
Dissolve the residue in a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
Purify the residue by silica gel column chromatography to obtain the Boc-protected amine as a white solid.
Step 2: Deprotection to yield this compound
-
Dissolve the white solid from Step 1 in dichloromethane (10 mL).
-
Add a 4N solution of hydrogen chloride in dioxane.
-
Stir the mixture for 2 hours at room temperature.
-
Evaporate the solvent to dryness to give 5-bromo-6-methyl-pyridin-3-ylamine as a white solid.
Derivatization of this compound
The presence of the bromine atom at the 3-position and the amino group at the 5-position allows for a wide range of derivatization reactions, making this molecule a valuable scaffold in drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[9] This reaction is widely used to synthesize biaryl compounds.[9][10]
General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling: [10]
-
In a Schlenk flask under an inert atmosphere, mix 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Stir the mixture at 85–95°C for over 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).
-
The product can then be isolated and purified using standard techniques.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Yield |
| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Good |
| 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | Moderate |
| 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | Moderate |
(Yields are qualitative as reported in the source material)[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11] This reaction is particularly useful for synthesizing aryl and heteroaryl amines.[12] The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates.[12]
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination: [12]
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add 3-bromo-2-methylpyridine derivative (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.
-
Add anhydrous toluene via syringe to a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated and purified using standard workup and chromatographic procedures.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |
(Note: These are general conditions and may require optimization for specific substrates.)[12][13]
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all reagents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Brominating agents are corrosive and toxic; handle with extreme caution.
-
Reactions involving heating should be carefully monitored.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in Suzuki coupling | Catalyst inhibition by the amino group | Protect the amino group (e.g., as an acetamide) before coupling.[10][14] |
| Poor solubility of reagents | Use a co-solvent system (e.g., dioxane/water) or a different solvent.[10][14] | |
| Inactive catalyst | Use a fresh batch of catalyst and ensure anhydrous and deoxygenated conditions. | |
| Side reactions in bromination | Over-bromination | Control the stoichiometry of the brominating agent and the reaction temperature.[3] |
| Incomplete reaction in Buchwald-Hartwig amination | Inappropriate ligand or base | Screen different phosphine ligands and bases. Sterically hindered ligands are often effective.[12] |
| Catalyst deactivation | Ensure the reaction is performed under a strict inert atmosphere. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The synthetic routes and derivatization protocols provided in this guide offer reliable methods for accessing this compound and its analogs. Careful consideration of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, is crucial for achieving high yields and purity. The ability to functionalize both the 3- and 5-positions of the 2-methylpyridine core makes this scaffold a powerful tool for the design and synthesis of novel molecules with potential applications in medicine and materials science.
References
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- This compound synthesis - ChemicalBook. (URL: )
- This compound - Chem-Impex. (URL: )
- 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook. (URL: )
- Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. (URL: )
- 2-Amino-3-methyl-5-nitropyridine synthesis - ChemicalBook. (URL: )
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
- 2-Methyl-5-nitropyridine synthesis - ChemicalBook. (URL: )
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers - Benchchem. (URL: )
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem. (URL: )
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )
- 2-Amino-3-bromo-5-methylpyridine - Chem-Impex. (URL: )
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
-
The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google P
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (URL: [Link])
- Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem. (URL: )
-
2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. (URL: [Link])
- 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - ChemicalBook. (URL: )
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (URL: )
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Aminobromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving aminobromopyridine substrates. These compounds are invaluable building blocks in medicinal chemistry, yet their inherent electronic and coordinating properties can present unique challenges in achieving high-yielding and clean transformations. This resource, presented in a direct question-and-answer format, addresses common issues with a focus on mechanistic reasoning and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Product Yield
Question 1: I am observing low to no conversion of my aminobromopyridine starting material. What are the most likely causes and how can I address them?
Low conversion is a frequent challenge when working with aminobromopyridines due to the electronic nature and coordinating ability of the substrate.[1] The primary factors to investigate are catalyst deactivation and suboptimal reaction conditions.
Potential Cause 1: Catalyst Poisoning/Inhibition
The nitrogen atoms in aminopyridines, particularly the pyridine ring nitrogen, possess lone pairs of electrons that can coordinate strongly to the palladium catalyst.[2][3] This coordination can form inactive or less active palladium species, effectively "poisoning" the catalyst and halting the catalytic cycle.[2][4] This is a well-documented issue with nitrogen-containing heterocycles in palladium-catalyzed reactions.[2][4][5]
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount to shield the palladium center and mitigate coordination from the aminopyridine.[3] Bulky, electron-rich ligands are often the solution.
-
Recommended Ligands: Consider screening ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[3][6] N-heterocyclic carbene (NHC) ligands, found in precatalysts like Pd-PEPPSI, can also be highly effective.[6]
-
Avoid Simple Ligands: Traditional, less bulky ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent catalyst inhibition by the aminopyridine substrate.[7]
-
-
Protecting the Amino Group: While modern catalyst systems often make this unnecessary, protection of the amino group (e.g., as an amide) can be a viable strategy if catalyst poisoning is severe.[5] However, this adds extra steps to your synthesis.
Potential Cause 2: Inefficient Oxidative Addition
The carbon-bromine bond on the pyridine ring must be broken in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[3][8] The electronic properties of the aminopyridine can influence the reactivity of this bond.
Troubleshooting Steps:
-
Increase Reaction Temperature: Many Suzuki couplings require heating to facilitate oxidative addition.[1] Typical temperature ranges are 80-110 °C.[1][9] Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[10][11]
-
Optimize Catalyst and Ligand: As with catalyst poisoning, bulky, electron-rich ligands can promote the oxidative addition step.[3][6] Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is a standard approach.[6][12]
Potential Cause 3: Suboptimal Base and Solvent Choice
The base plays a crucial role in the transmetalation step, activating the boronic acid.[13] The solvent system must be able to dissolve all reaction components to ensure an efficient reaction.
Troubleshooting Steps:
-
Base Selection:
-
Solvent System:
-
A mixture of an organic solvent and water is standard for many Suzuki couplings.[1] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[1][9][15]
-
Ensure the solvent system provides good solubility for both the organic and inorganic reagents. Anhydrous conditions may be necessary if boronic acid instability is a concern.[1][16]
-
Below is a diagram illustrating a general troubleshooting workflow for low yield issues.
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.
Section 2: Common Side Reactions and Impurities
Question 2: I am observing significant amounts of my starting bromopyridine converted to the corresponding des-bromo pyridine (protodehalogenation). What causes this and how can I prevent it?
Protodehalogenation (or hydrodehalogenation) is a common side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen atom.[17][18] This can occur when the transmetalation step is slow, allowing for competing pathways to consume the palladium-aryl intermediate.[19]
Troubleshooting Steps:
-
Accelerate Transmetalation: The key is to make the desired C-C bond formation faster than the undesired C-H bond formation.
-
Optimize Base and Water Content: The base and the presence of water can be crucial. Sometimes, "anhydrous" conditions with powdered bases like K₃PO₄ can be less reproducible; a small amount of water is often necessary to facilitate the reaction.[15] Conversely, for some systems, strictly anhydrous conditions are better.[16] This is a parameter that may require careful optimization.
-
Boronic Acid vs. Ester: If the boronic acid is sluggish in transmetalation, switching to a more reactive boronic ester or a potassium trifluoroborate salt might be beneficial.[3][16]
-
-
Re-evaluate the Catalyst System: A different ligand might promote a more efficient transmetalation. This often requires screening different catalyst/ligand combinations.[18]
Question 3: My boronic acid is decomposing, leading to low yields and the formation of homocoupled byproducts. How can I mitigate this?
Boronic acids can be unstable under Suzuki coupling conditions and are susceptible to two main degradation pathways: protodeboronation and homocoupling.[16][20]
1. Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond, and is a well-known side reaction.[16] It can be catalyzed by acid or base and is often promoted by aqueous conditions.[16][20]
Mitigation Strategies:
-
Use Boronic Esters or Trifluoroborates: Pinacol esters, MIDA boronates, or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[3][16][21] This is a highly recommended strategy for unstable boronic acids.[20]
-
Anhydrous Conditions: If using a boronic acid, switching to strictly anhydrous solvents and bases can suppress this side reaction.[12]
-
"Slow Release" Strategy: Using stable derivatives like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[16]
2. Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules to form a biaryl byproduct.[22] It is often promoted by the presence of oxygen.[3]
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen.[1][9] This is the most effective way to minimize homocoupling.[3]
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.[9]
Section 3: Reagent and Catalyst Considerations
Question 4: Which palladium catalyst and ligand combination is the best starting point for my aminobromopyridine Suzuki coupling?
There is no single "best" catalyst system, as the optimal choice depends on the specific substitution pattern of your aminobromopyridine and the coupling partner. However, based on literature for analogous systems, some general recommendations can be made.[5][6]
| Catalyst System Component | Examples | Rationale & Comments |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources when used with phosphine ligands.[6][12] Pd(PPh₃)₄ can be used directly but may be less effective for challenging substrates.[6][9] |
| Ligands | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr (in Pd-PEPPSI) | Bulky, electron-rich phosphine ligands (Buchwald-type) are highly recommended to overcome catalyst inhibition and promote oxidative addition.[3][5][6] NHC ligands are also a very robust option.[6] |
| Pre-catalysts | SPhos-G3, XPhos-G3, Pd-PEPPSI-IPr | These are air-stable complexes that generate the active Pd(0) species in situ, offering convenience and reproducibility.[6][18] |
Recommendation: A good starting point for screening would be a combination of Pd(OAc)₂ with SPhos or using a pre-formed catalyst like SPhos-G3.[6]
Question 5: How does the position of the amino and bromo substituents on the pyridine ring affect the reaction?
The relative positions of the substituents can significantly impact reactivity.
-
2-Amino-5-bromopyridine / 2-Amino-3-bromopyridine: The proximity of the amino group to the palladium center after oxidative addition can increase the likelihood of catalyst inhibition. Bulky ligands are especially important for these substrates.
-
3-Amino-5-bromopyridine: The amino group is further from the site of reaction, which may slightly lessen its inhibitory effect compared to 2-amino isomers.
-
4-Aminobromopyridines: Similar to the 3-amino isomers, the amino group is not adjacent to the bromine, but catalyst inhibition can still be a factor.
Regardless of the isomer, the use of modern, bulky phosphine ligands is the most reliable strategy to achieve successful coupling.[5]
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol Example
This is a general starting protocol for the Suzuki-Miyaura coupling of an aminobromopyridine. Optimization will likely be required.
Reaction: Coupling of 2-Amino-5-bromopyridine with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.[9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).[6] Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[1][9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[6]
References
-
Wikipedia. Catalyst poisoning. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
-
National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ACS Publications. Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. [Link]
-
ResearchGate. Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. [Link]
-
ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
ARKAT USA, Inc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
-
ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Myers Research Group, Andrew G. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Reddit. Suzuki proto-dehalogenation problem : r/Chempros. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Penn State Research Database. Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. [Link]
-
PubMed. Aminative Suzuki-Miyaura coupling. [Link]
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]
-
Royal Society of Chemistry. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
Sources
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- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
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- 11. pure.psu.edu [pure.psu.edu]
- 12. benchchem.com [benchchem.com]
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- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-3-bromo-2-methylpyridine Derivatives
Welcome to the technical support center for the purification of 5-Amino-3-bromo-2-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating these valuable intermediates from crude reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategy.
The unique structure of this compound, with its basic amino group and aromatic pyridine ring, presents specific challenges during purification, particularly when using standard silica gel chromatography. This guide will address these common issues head-on, offering both theoretical explanations and practical, field-proven solutions.
Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address the most frequent and critical problems encountered during the purification of this compound derivatives.
Issue 1: Severe Tailing and Poor Separation in Column Chromatography
Q: My target compound, this compound, is streaking badly on my silica gel column, resulting in broad peaks and co-elution with impurities. What is causing this and how can I achieve sharp, well-resolved peaks?
A: This is the most common issue faced when purifying basic compounds like aminopyridines on standard silica gel. The root cause lies in the chemical properties of the stationary phase.
Causality Explained: Silica gel is an amorphous form of silicon dioxide.[1] Its surface is covered with hydroxyl groups (Si-OH), known as silanol groups. These silanol groups are weakly acidic and can readily protonate basic analytes, such as the amino group on your pyridine derivative.[2] This strong ionic interaction between the positively charged analyte and the negatively charged silica surface leads to multiple retention mechanisms, causing the severe peak tailing you are observing.[3][4] Essentially, a portion of your compound is "sticking" too strongly to the column and eluting slowly and erratically.
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective solution is to "deactivate" the acidic silanol sites by adding a small amount of a basic modifier to your eluent system.[5] Triethylamine (TEA) is the most common choice.
-
Mechanism: Triethylamine is a stronger base than your aminopyridine and will preferentially interact with the silanol groups, effectively capping them.[2][6] This prevents your target compound from binding ionically, allowing for a more uniform interaction based on polarity, which results in symmetrical peaks.
-
Protocol: Add 0.1-1% triethylamine to your chosen eluent (e.g., Hexane/Ethyl Acetate). It's crucial to pre-equilibrate the column with the modified eluent before loading your sample to ensure the entire silica bed is neutralized.[5]
-
-
Use of Alternative Stationary Phases: If base additives are incompatible with your compound or downstream applications, consider using a different stationary phase.
-
Neutral Alumina: Alumina is another polar stationary phase, but it is available in acidic, neutral, and basic forms. Basic alumina is an excellent choice for purifying amines as it minimizes the strong acidic interactions that cause tailing on silica.[7]
-
Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography, where the stationary phase is non-polar (like C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a powerful alternative.[8]
-
Issue 2: Difficulty Separating Di-brominated Impurities
Q: My reaction has produced a significant amount of a di-brominated byproduct (likely 2-amino-3,5-dibromo-2-methylpyridine), which is very close to my desired mono-brominated product on the TLC plate. How can I improve this separation?
A: The formation of di-brominated species is a common side reaction, especially if an excess of the brominating agent is used or if reaction conditions are not tightly controlled.[9][10] Separating these structurally similar compounds requires optimizing your chromatographic or crystallization conditions.
Solutions:
-
Optimize Column Chromatography:
-
Reduce Solvent Polarity: A less polar mobile phase will increase the retention time of both compounds, often exaggerating the small differences in polarity and leading to better separation. Experiment with solvent systems like dichloromethane/hexanes or a lower percentage of ethyl acetate in hexanes.
-
Gradient Elution: Start with a very non-polar solvent system to elute any non-polar impurities, then gradually increase the polarity to first elute the di-brominated compound (which is typically less polar than the mono-brominated one) and then your target product.
-
-
Fractional Recrystallization: This classical technique can be highly effective for separating compounds with different solubilities.
-
Principle: The goal is to find a solvent system where both compounds are soluble when hot, but upon cooling, the desired product crystallizes out, leaving the more soluble impurity in the mother liquor (or vice-versa).[11]
-
Solvent Screening: A systematic approach is key. Test the solubility of your crude mixture in small amounts of various solvents at room temperature and at boiling. Ideal single solvents will show poor solubility at room temperature but high solubility when hot.[12] If a single solvent is not effective, a two-solvent (binary) system is often successful.[13]
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent Class | Example Solvents | Polarity | Good for... | Common Binary Pairs |
| Non-Polar | Hexane, Cyclohexane | Low | Dissolving non-polar impurities. | Hexane/Ethyl Acetate |
| Medium-Polar | Toluene, Dichloromethane (DCM), Diethyl Ether | Medium | General purpose, good starting point. | DCM/Hexane |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | High | Good for dissolving many organic solids. | EtOAc/Hexane |
| Polar Protic | Ethanol, Methanol, Water | Very High | Dissolving highly polar compounds and salts. | Ethanol/Water |
Issue 3: Product "Oiling Out" During Recrystallization
Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What's happening?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[14] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.
Causality Explained: This phenomenon is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point of the mixture. The solution becomes supersaturated too quickly at a high temperature.
Solutions:
-
Add More Solvent: The simplest solution is to reheat the mixture to dissolve the oil and then add more of the hot solvent to create a more dilute solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[14]
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then move it to the fridge or an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Use a Different Solvent System: The chosen solvent may be too "good" or too "poor." Try a solvent with a lower boiling point or a different binary solvent pair to modulate the solubility characteristics.[15]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a tiny "seed" crystal of the pure product.[16] This provides a nucleation point for crystal growth to begin.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Base-Modified Eluent
-
TLC Analysis: Develop a suitable solvent system using TLC. A good target Rf for the desired compound is ~0.25-0.35. A common starting point is 20% Ethyl Acetate in Hexane.
-
Prepare Eluent: Prepare a bulk solution of your chosen eluent and add 0.5% (v/v) of triethylamine. For example, to 1 liter of 20% EtOAc/Hexane, add 5 mL of TEA.
-
Pack the Column: Pack a silica gel column using the prepared base-modified eluent. Ensure the column is packed uniformly without any cracks or air bubbles.
-
Equilibrate: Run at least 2-3 column volumes of the base-modified eluent through the packed column to ensure the entire silica bed is neutralized.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").
-
Elute and Collect: Run the column with the base-modified eluent, collecting fractions. Monitor the elution using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
Protocol 2: Two-Solvent Recrystallization
-
Select a Solvent Pair: Choose a "soluble" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible (e.g., Ethyl Acetate/Hexane or Methanol/Water).[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolve: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Diagram 1: Troubleshooting Chromatography of Basic Pyridines
Sources
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- 10. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 15. Tips & Tricks [chem.rochester.edu]
- 16. quora.com [quora.com]
Technical Support Center: Sonogashira Coupling of Substituted Pyridines
Welcome to the technical support center for Sonogashira coupling reactions involving substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when forming C(sp²)–C(sp) bonds with pyridine scaffolds. Pyridines, while essential building blocks, introduce unique challenges due to the coordinating nature of the ring nitrogen. This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My main impurity is the homocoupled dimer of my terminal alkyne. What is causing this, and how can I minimize it?
A1: The Problem & The "Why"
This is the most common side reaction in copper-co-catalyzed Sonogashira couplings and is known as Glaser or Glaser-Hay coupling.[1][2][3] The copper(I) cocatalyst, while accelerating the desired reaction, also efficiently catalyzes the oxidative dimerization of terminal alkynes in the presence of oxygen.[1][3][4] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation (typically by O₂) to form a diyne product.[2] This pathway directly competes with the desired transmetalation step to the palladium center, consuming your alkyne and complicating purification.
Troubleshooting Guide & Recommended Protocols
Your primary goal is to suppress the copper-catalyzed oxidative dimerization. This can be achieved by removing one of its key components (copper or oxygen) or by accelerating the desired Sonogashira cycle so it outcompetes the Glaser pathway.
Method 1: Implement Copper-Free Conditions
The most direct solution is to eliminate the copper cocatalyst.[1][4] Copper-free Sonogashira reactions rely on the palladium catalyst to manage both oxidative addition and alkyne activation.[5][6]
-
Protocol: Copper-Free Sonogashira of 3-Bromopyridine
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., THF or DMF).
-
Reagents: Add the terminal alkyne (1.1-1.2 equiv) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Degassing: Ensure all reagents and solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes. Oxygen is the primary oxidant for Glaser coupling.[3]
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS. Note that copper-free reactions may require higher temperatures or longer reaction times compared to their copper-catalyzed counterparts.[4]
-
Method 2: Rigorous Exclusion of Oxygen
If copper is essential for reactivity with a challenging substrate, you must rigorously exclude oxygen from the reaction.
-
Protocol: Oxygen Exclusion in a Cu-Catalyzed System
-
Glassware: Oven-dry all glassware and cool under a stream of inert gas.
-
Reagents: Use freshly distilled, degassed solvents and amines. Solid reagents should be dried in a vacuum oven.
-
Atmosphere: Maintain a positive pressure of high-purity Argon or Nitrogen throughout the setup, addition, and reaction. Using a balloon is common, but a Schlenk line provides a more robust inert atmosphere.
-
Alternative: Some studies have shown that running the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can effectively suppress homocoupling without reducing the alkyne or aryl halide.[3]
-
Method 3: Adjusting Reaction Parameters
| Parameter | Recommended Adjustment | Rationale |
| [CuI] | Reduce to 0.5-1.0 mol% | Minimizes the catalyst available for the Glaser pathway. |
| Ligand | Use bulky, electron-rich phosphines | Accelerates the rate-determining oxidative addition and subsequent steps in the Pd cycle, helping the desired reaction outcompete homocoupling.[5] |
| Temperature | Run at the lowest effective temperature | Glaser coupling can sometimes be more sensitive to higher temperatures than the Sonogashira reaction. |
Question 2: My reaction turns black and stalls, leaving unreacted starting material. What is happening?
A2: The Problem & The "Why"
The formation of a black precipitate is a classic sign of palladium catalyst decomposition into "palladium black".[7] This is catalytically inactive metallic palladium (Pd(0)) that has agglomerated and precipitated from the solution. This depletes the concentration of the active, soluble catalyst in the reaction mixture, leading to a stalled or incomplete reaction.[7] This is often caused by:
-
High Temperatures: Many palladium complexes are thermally unstable, especially with less robust ligands.
-
Presence of Oxygen: Oxygen can degrade phosphine ligands and destabilize the catalytic species.
-
Inappropriate Base/Solvent: The choice of base and solvent can significantly impact catalyst stability.
-
Slow Oxidative Addition: If the oxidative addition of the pyridyl halide to the Pd(0) center is slow (a common issue with bromides and especially chlorides), the Pd(0) species has more time to decompose.[7][8]
Troubleshooting Guide & Recommended Protocols
The key is to stabilize the active Pd(0) species and/or accelerate the oxidative addition step.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 50-60 °C instead of >80 °C). This may require a longer reaction time but can preserve the catalyst.
-
Improve Ligand Selection: Standard PPh₃ can be suboptimal. Switch to a ligand that provides greater stability and promotes faster oxidative addition.
| Ligand Class | Example(s) | Benefits for Pyridine Substrates |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, P(t-Bu)₃ | Increase electron density on Pd, accelerating oxidative addition with less reactive bromides/chlorides.[2] Their bulk can also stabilize the monomeric active species. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very strong Pd-C bonds, creating highly stable and active catalysts that are often more resistant to decomposition at high temperatures.[5] |
-
Ensure an Inert Atmosphere: As with preventing Glaser coupling, rigorous exclusion of oxygen is critical for catalyst stability. Use a Schlenk line and degassed solvents.[7]
-
Choose the Right Precatalyst: Instead of generating Pd(0) in situ from a Pd(II) source like PdCl₂(PPh₃)₂, which can be inefficient, consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos-Pd-G3) that activates under controlled conditions.
Question 3: I am using a substituted bromopyridine or chloropyridine and getting very low yields. How can I improve reactivity?
A3: The Problem & The "Why"
The rate-determining step of the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) center.[2] The reactivity of the C-X bond follows the order: I > OTf > Br >> Cl.[1][8] Bromo- and especially chloropyridines have stronger C-X bonds, making this initial activation step slow and energetically demanding. This leads to low turnover frequency, requiring harsher conditions (high temperatures), which in turn can cause catalyst decomposition and other side reactions.[8][9]
Troubleshooting Guide & Recommended Protocols
To couple less reactive pyridyl halides, you must use a more active catalytic system.
-
Protocol: High-Activity Catalyst System for a Challenging Chloropyridine
-
Catalyst & Ligand: In a glovebox or under a robust inert atmosphere, combine a palladium source like Pd₂(dba)₃ (1-2 mol%) with a highly active ligand like XPhos or SPhos (2.5-5 mol%). The use of bulky, electron-rich phosphines is critical for activating the C-Cl bond.[2]
-
Base & Solvent: Use a stronger base than triethylamine. K₂CO₃ or Cs₂CO₃ are often more effective for these couplings. A polar aprotic solvent like DMF, NMP, or Dioxane is typically required.
-
Setup: In a sealed pressure tube, add the substituted chloropyridine (1.0 equiv), the alkyne (1.2-1.5 equiv), and the base (2.0-2.5 equiv).
-
Reaction: Add the pre-mixed catalyst/ligand solution in the chosen solvent. Seal the tube and heat to a higher temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction carefully. These conditions are harsh, but often necessary to achieve conversion with chloropyridines.
-
Summary of Conditions for Different Pyridyl Halides
| Halide | Reactivity | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Iodide | High | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, DIPA | THF, MeCN | 25 - 60 |
| Bromide | Medium | Pd(PPh₃)₄, CuI | PPh₃ / XPhos | Et₃N, K₂CO₃ | DMF, Toluene | 60 - 100[9] |
| Chloride | Low | Pd₂(dba)₃ | XPhos, SPhos, NHCs | K₂CO₃, Cs₂CO₃ | Dioxane, NMP | 100 - 130+[2] |
Question 4: I suspect the pyridine nitrogen is inhibiting my catalyst. Is this possible and how can I overcome it?
A4: The Problem & The "Why"
Yes, this is a well-known issue. The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium or copper center.[1][10] This is especially problematic when the halide is at the 2- or 6-position, allowing for potential chelation. This coordination can occupy a site on the metal that is needed for catalysis (e.g., for the alkyne to bind) or alter the electronic properties of the catalyst, slowing down key steps like oxidative addition or reductive elimination. While pyridines have been successfully used as ligands in some Sonogashira systems, the substrate itself acting as an inhibitory ligand is a common challenge.[1][10]
Troubleshooting Guide & Recommended Protocols
The strategy is to use a primary ligand that binds more strongly to the palladium center than the pyridine substrate, effectively outcompeting it.
-
Use Strongly Coordinating Ligands: This is the most effective approach.
-
Bulky Phosphines (e.g., P(t-Bu)₃, XPhos): These ligands bind very tightly to palladium and their steric bulk can help prevent the pyridine substrate from accessing the metal center.
-
N-Heterocyclic Carbenes (NHCs): NHCs form exceptionally strong bonds with palladium and are an excellent choice to prevent inhibition by nitrogen-containing substrates.[5]
-
-
Increase Ligand-to-Metal Ratio: A slight increase in the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) can sometimes help ensure the palladium center remains saturated with the desired ligand. However, be cautious, as excess ligand can sometimes be inhibitory itself.
-
Solvent Choice: In some cases, a more polar, coordinating solvent (like DMF) can help solvate the metal centers and disrupt the inhibitory binding of the pyridine substrate, although this is a less direct method.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]
-
ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
NIH National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ResearchGate. Sonogashira Reaction. [Link]
-
Sciencemadness Discussion Board. Potential Sonogashira Reaction Problems?. [Link]
-
YouTube. Sonogashira coupling. [Link]
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Reddit. Sonogashira troubleshooting help needed. [Link]
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- 10. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
Deboronation side reactions in Suzuki coupling of pyridine derivatives
A Guide to Overcoming Deboronation Side Reactions
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful cross-coupling reaction. The "2-pyridyl problem," among other issues related to the instability of pyridineboronic acids, is a well-known hurdle.[1] This guide provides in-depth, troubleshooting-focused answers to common questions about the deboronation side reaction, offering field-proven insights and solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 2-pyridylboronic acid is giving low yields, and I'm isolating the simple pyridine (the protodeboronated product). What is happening?
A1: You are observing a classic and highly prevalent side reaction known as protodeboronation (or protodeborylation).[2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your boronic acid starting material.[2] Pyridineboronic acids, especially the 2-substituted isomers, are notoriously susceptible to this decomposition pathway.[3][4][5]
The underlying issue is often the electronic nature of the pyridine ring and the specific mechanism of deboronation for these basic heterocycles.[1] For 2-pyridine boronic acid, a key contributor to its instability is the formation of a zwitterionic intermediate under neutral pH conditions. This zwitterion can then undergo rapid, unimolecular fragmentation, leading to the undesired protodeboronated pyridine.[2]
Q2: What is the detailed mechanism of protodeboronation for 2-pyridylboronic acid?
A2: The protodeboronation of 2-pyridylboronic acid is a nuanced process that is highly dependent on the reaction's pH. Unlike simple arylboronic acids, which primarily decompose via general acid- or specific base-catalyzed pathways, 2-pyridylboronic acid has a unique, low-energy pathway available to it.[2][6]
At or near neutral pH, the basic nitrogen atom of the pyridine ring can be protonated while the boronic acid moiety is deprotonated, forming a zwitterionic species. This zwitterion is primed for intramolecular fragmentation, where the pyridinium proton is transferred to the carbon atom, cleaving the C-B bond.[2][7]
Caption: Mechanism of 2-pyridylboronic acid protodeboronation.
Interestingly, both acidic and strongly basic conditions can actually suppress this specific deboronation pathway by shifting the equilibrium away from the reactive zwitterionic form.[2] However, under these conditions, the more general acid- and base-catalyzed mechanisms can still occur.[2][8][9]
Troubleshooting Guide
Q3: How can I minimize protodeboronation in my Suzuki coupling reaction?
A3: Minimizing protodeboronation requires a multi-faceted approach that addresses the inherent instability of the pyridineboronic acid. The goal is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation. Here are several strategies, ranging from simple procedural changes to the use of alternative reagents.
One of the most effective strategies is to avoid using the free boronic acid altogether. Instead, more stable derivatives can be employed in a "slow release" approach, where the active boronic acid is generated in situ at a low concentration throughout the reaction.[2]
-
Potassium Trifluoroborates (R-BF3K): These salts are generally crystalline, bench-stable solids that are less prone to protodeboronation than their boronic acid counterparts.[10] They are a popular choice for challenging Suzuki couplings.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are highly stable and can be easily handled and purified.[2][4] The slow hydrolysis of the MIDA group under the reaction conditions releases the boronic acid, keeping its standing concentration low and thus minimizing decomposition.[2][11]
-
Pinacol Esters: While more stable than the corresponding boronic acids, pinacol esters can still undergo hydrolysis and subsequent protodeboronation.[12][13] Their effectiveness can be condition-dependent.
| Reagent Type | Stability | Handling | Key Advantage |
| Boronic Acid | Low | Often difficult to purify | Commercially available |
| Potassium Trifluoroborate | High | Crystalline solid | Reduced protodeboronation |
| MIDA Boronate | Very High | Crystalline solid | "Slow release" of boronic acid |
| Pinacol Ester | Moderate | Often an oil | More stable than boronic acid |
Careful selection of the base, solvent, and temperature is crucial.
-
Base Selection: The choice of base is critical as it influences both the transmetalation step of the Suzuki cycle and the rate of base-catalyzed protodeboronation.[14][15]
-
Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) or alkoxides, as they can disfavor the protodeboronation pathway.[16][17]
-
Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly when using boronic esters.[3]
-
-
Solvent System:
-
Temperature Control: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.[19] Running the reaction at the lowest effective temperature can help to favor the cross-coupling. Consider starting at room temperature or slightly elevated temperatures (e.g., 60-80 °C) before resorting to higher temperatures.[16]
The efficiency of the palladium catalyst system can have a profound impact on the outcome of the reaction. A highly active catalyst that promotes rapid catalytic turnover will consume the boronic acid in the desired pathway before it has a chance to decompose.[2]
-
Bulky, Electron-Rich Phosphine Ligands: Modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[16][18] Their steric bulk can promote the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.
-
Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
Caption: A logical workflow for troubleshooting deboronation.
Q4: I am trying to couple a 2-bromopyridine with an arylboronic acid and still see low yields. Is this also a deboronation issue?
A4: While the primary focus here is on the deboronation of pyridineboronic acids, it's important to recognize that challenges in Suzuki couplings with pyridine substrates can arise from either coupling partner. When using a 2-halopyridine, the issue is often not deboronation but rather catalyst inhibition.[1][18]
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and shutting down the catalytic cycle.[18] In this scenario, the troubleshooting strategies are similar in that the use of bulky phosphine ligands (like SPhos or XPhos) is highly recommended.[18] These ligands create a sterically hindered environment around the palladium atom, which can prevent the pyridine nitrogen from coordinating and deactivating the catalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using Potassium Pyridyltrifluoroborate
This protocol is a starting point for the cross-coupling of a potassium pyridyltrifluoroborate with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the potassium pyridyltrifluoroborate (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]
References
- Suzuki–Miyaura (hetero-)
-
Protodeboronation - Wikipedia. (URL: [Link])
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (URL: [Link])
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. | Semantic Scholar. (URL: [Link])
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Suzuki coupling help : r/chemistry - Reddit. (URL: [Link])
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - CORE. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed. (URL: [Link])
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. (URL: [Link])
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. (URL: [Link])
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (URL: [Link])
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (URL: [Link])
-
The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction | Semantic Scholar. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (URL: [Link])
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
-
An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study - NIH. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from Pyridine-Containing Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, chemists, and process development professionals who are navigating the specific challenges of purifying pyridine-containing compounds. The strong coordinating nature of the pyridine nitrogen to palladium often results in stable, soluble complexes that defy simple removal by standard filtration or extraction methods.[1][2]
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you achieve the stringent purity levels required for active pharmaceutical ingredients (APIs) and fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What makes palladium removal from pyridine-containing reaction mixtures so difficult?
The core of the challenge lies in the fundamental chemistry between the pyridine ring and the palladium catalyst. The nitrogen atom in the pyridine ring is a Lewis base, meaning it has a lone pair of electrons it can readily donate. Palladium, a transition metal, acts as a Lewis acid. This interaction leads to the formation of highly stable and often soluble palladium-pyridine complexes.[1][3] Unlike heterogeneous palladium particles that can be filtered, these complexes remain dissolved in the reaction mixture, co-eluting with the product during standard work-ups and chromatographic purification.[4]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products under ICH Q3D. Palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] For a typical daily drug dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm) in the final API.[1][5] Therefore, efficient and robust removal strategies are not just a matter of product purity but a critical regulatory requirement.[6]
Q3: What are the principal methods for removing palladium catalysts?
There are four primary strategies, each with its own advantages and limitations. The optimal choice depends on the specific palladium species, the nature of the product, and the scale of the reaction.
| Method | Mechanism | Advantages | Disadvantages |
| Scavenging | Chemisorption using solid-supported reagents with high affinity for palladium.[7] | High selectivity, high efficiency, applicable to various Pd species.[8][9] | Higher cost, requires screening to find the optimal scavenger. |
| Adsorption | Physisorption onto a high-surface-area material like activated carbon.[7] | Cost-effective, broadly applicable.[10] | Can be non-selective, leading to product loss; may be less efficient than scavengers.[8][11] |
| Crystallization | The product crystallizes out of solution, leaving impurities in the mother liquor. | Can be highly effective and economical for final polishing. | Risk of palladium co-crystallization; may require additives like N-acetylcysteine to be effective.[11] |
| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Standard laboratory technique. | Often insufficient on its own for removing tightly bound Pd-complexes; can be costly and time-consuming at scale.[4][12] |
Q4: How do solid-supported palladium scavengers work?
Palladium scavengers are advanced purification tools, typically consisting of a silica or polymer backbone functionalized with ligands that have a very high affinity for palladium.[13][14] The most common and effective functional groups are sulfur-based, such as thiols and thioureas.[8][15]
The mechanism is based on chemisorption :
-
The scavenger is added to the crude reaction mixture.
-
The functional groups on the solid support act as strong chelating agents, binding tightly to the soluble palladium species. The soft nature of sulfur makes it an excellent ligand for a soft metal like palladium.[16]
-
The newly formed insoluble scavenger-palladium complex is then easily removed by simple filtration.[7]
This method is highly efficient because it directly targets the problematic soluble palladium.
Q5: When should I use activated carbon versus a specialized scavenger?
The choice involves a trade-off between cost, efficiency, and selectivity.
-
Choose Activated Carbon when:
-
Choose a Specialized Scavenger (e.g., Functionalized Silica) when:
-
You need to achieve very low palladium levels (<10 ppm) to meet regulatory requirements.[9]
-
Activated carbon has failed or resulted in significant product loss due to non-specific binding.[8][11]
-
You are dealing with challenging, highly stable palladium-pyridine complexes. Thiol-based scavengers are particularly robust for this purpose.
-
You require a highly selective method that minimizes interaction with your final product.[8]
-
Troubleshooting Guide
This section addresses the most common issues encountered during the purification of pyridine-containing products.
Issue 1: High palladium levels persist after standard filtration and work-up.
-
Primary Cause: The palladium is not present as a filterable solid but as a soluble Pd-phosphine or Pd-pyridine complex. Simple filtration through Celite® or paper will not remove it.[17]
-
Solution Path:
-
Employ a High-Affinity Scavenger: This is the most direct and effective solution. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is an excellent starting point due to its versatility and robustness against various palladium species.[8][15][18]
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on temperature, time, and the amount of scavenger used. Start with 4-5 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.[1][19] Heat the mixture to 40-50°C and stir for 4-18 hours to ensure complete binding.[18][20]
-
Consider a Combination Approach: For very high initial contamination (>2000 ppm), a two-step process can be effective: an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity silica scavenger to reach the low ppm target.[7]
-
Issue 2: The chosen scavenger is not reducing palladium to the target level.
-
Potential Causes:
-
Incorrect Scavenger Choice: The affinity of a scavenger can depend on the oxidation state (Pd(0) vs. Pd(II)) and coordination sphere of the palladium complex.[14]
-
Insufficient Equivalents or Time: The binding kinetics may be slow, or there may not be enough active sites on the scavenger to capture all the palladium.
-
Mass Transfer Limitations: In viscous solutions or with inefficient stirring, the palladium complexes may not have adequate contact with the scavenger surface.
-
-
Solution Path:
-
Perform a Scavenger Screen: Do not assume one scavenger fits all. Test a small panel of scavengers under identical conditions to identify the most effective one for your specific system. A good screening panel includes scavengers with different functional groups.[20]
Scavenger Type Common Name Primary Target Species & Comments Thiol SiliaMetS® Thiol The most versatile and robust choice. Highly effective for Pd(II) and a good starting point for most applications.[8][15][18] Thiourea SiliaMetS® Thiourea Excellent for various forms of palladium, including Pd(0) and Pd(II). Widely used in the pharmaceutical industry.[8][15] Trimercaptotriazine SiliaMetS® DMT Particularly effective for sterically hindered palladium complexes, such as those with bulky phosphine ligands (e.g., Pd(dppf)Cl₂).[15][21] Cysteine SiliaMetS® Cysteine An effective natural amino acid-based scavenger for a variety of metals, including palladium.[15][21] -
Increase Scavenger Loading and Time: Systematically increase the scavenger amount (e.g., from 5 to 10 wt. equiv.) and extend the reaction time (e.g., to 24 hours) to drive the equilibrium toward palladium binding.[20]
-
Improve Mixing: Ensure vigorous stirring to maintain a well-suspended slurry, maximizing contact between the scavenger and the solution.
-
Issue 3: Significant product loss occurs during the scavenging process.
-
Primary Cause: Non-specific adsorption of your polar, pyridine-containing product onto the solid support. This is a more common issue with the high surface area and microporosity of activated carbon.[5][11]
-
Solution Path:
-
Thoroughly Wash the Filter Cake: After filtering off the scavenger, wash the collected solid "cake" with several portions of fresh solvent.[11][22] Combine the washings with the initial filtrate to recover adsorbed product.
-
Optimize the Scavenger Amount: Using a large excess of scavenger is not always better and increases the surface area available for non-specific binding. Determine the minimum amount required to meet your target Pd level through optimization experiments.[22]
-
Switch to a More Selective Scavenger: If product loss remains high with activated carbon, switch to a functionalized silica scavenger. The well-defined functional groups on silica are generally more selective for the metal catalyst over the organic product.[8]
-
Experimental Protocols & Visualizations
Decision-Making Workflow for Palladium Removal
The following flowchart provides a logical path for selecting an appropriate purification strategy.
Caption: Decision workflow for palladium purification.
Protocol 1: General Procedure for Batch Scavenging with Functionalized Silica
This protocol provides a starting point for using scavengers like SiliaMetS® Thiol.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to create a solution with good mobility.
-
Scavenger Addition: Add the selected functionalized silica scavenger. A typical starting point is 4-10 weight equivalents relative to the mass of the palladium catalyst used in the reaction, or calculate based on the measured ppm level of contamination.[19]
-
Stirring & Heating: Stir the suspension vigorously at a moderately elevated temperature (e.g., 40-60°C).[20] The optimal time can range from 2 to 24 hours. Monitor the reaction by taking small aliquots over time for analysis if possible.
-
Filtration: Cool the mixture to room temperature and filter it through a Büchner funnel fitted with a suitable filter paper, optionally over a small pad of Celite® to ensure removal of fine particles.[1]
-
Washing: Wash the filter cake thoroughly with several portions of fresh solvent to recover any adsorbed product.[22]
-
Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Analyze the resulting purified product for residual palladium content using ICP-OES or ICP-MS.
Workflow for Batch Scavenging
Caption: Step-by-step batch scavenging workflow.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[22]
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-G). A common loading is 5-10% w/w relative to the crude product mass.
-
Stirring: Stir the suspension at room temperature or elevated temperature (e.g., 45°C) for a period of 1.5 to 18 hours.[7][22]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[22] This step is critical as carbon fines can be difficult to remove otherwise.
-
Washing & Concentration: Wash the carbon cake thoroughly with fresh solvent.[22] Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product. Be aware that product loss can occur with this method and should be quantified.[7]
References
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- ResearchGate. (n.d.). Palladium Complexes and Nanoparticles Encapsulated by Functionalized Mesoporous Silica Materials | Request PDF.
- SiliCycle. (n.d.). Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amination.
- CatSci. (n.d.). Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
- Benchchem. (2025). Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions.
- Garrett, C. E., et al. (2016). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- SiliCycle. (n.d.). Calculation of SiliaMetS to Use - Metal Scavengers.
- Kothapalli, S. R., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 31-6. PubMed.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- Google Patents. (2014). WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
- ResearchGate. (2021). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- SiliCycle. (n.d.). Application Note: SiliaMetS Metal Scavengers for Pd(dt-bpf)Cl2 Removal.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Reddit. (2023). Your trick to remove residual palladium : r/Chempros.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals Co., Ltd. website.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures.
- ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF.
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- Wang, C., et al. (2023).
- Welch, C. J., et al. (2010). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.
- Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. PMC - NIH.
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- MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
- ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF.
- Wang, Y., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 68(8), 3090-8. PubMed.
- MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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How to avoid homocoupling in Sonogashira reactions of 5-Amino-3-bromo-2-methylpyridine
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Sonogashira coupling of 5-Amino-3-bromo-2-methylpyridine, with a specific focus on mitigating the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
In Sonogashira reactions, "homocoupling" refers to the undesired self-coupling of the terminal alkyne to form a symmetrical diyne. This side reaction, also known as Glaser or Glaser-Hay coupling, competes with the desired cross-coupling of the alkyne with the aryl halide, reducing the yield of the target product and complicating purification.[1][2][3]
Q2: What are the primary causes of alkyne homocoupling?
The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][4]
-
Oxygen: Molecular oxygen promotes the oxidative coupling of copper acetylide intermediates, which is the key step in the Glaser coupling pathway.[2][4]
-
Copper(I) Co-catalyst: While added to increase the reaction rate, the copper(I) salt (typically CuI) is the active catalyst for the homocoupling side reaction.[1][4][5]
Q3: Why might this compound be particularly susceptible to homocoupling issues?
Your substrate, this compound, presents specific challenges that can favor homocoupling:
-
Reduced Reactivity: As an electron-rich heteroaryl bromide, the C-Br bond is stronger and less susceptible to oxidative addition to the palladium(0) center. This is often the rate-limiting step of the Sonogashira reaction.[6][7][8] A sluggish oxidative addition gives the terminal alkyne more time to undergo the faster Glaser homocoupling.
-
Ligand-like Behavior: The amino group on the pyridine ring can act as a ligand, coordinating to the palladium or copper catalyst. This can interfere with the catalytic cycle, potentially slowing the desired cross-coupling and indirectly promoting side reactions.
Troubleshooting Guide: Minimizing Homocoupling
This section provides in-depth solutions to common problems encountered during the Sonogashira coupling of this compound.
Q1: My primary byproduct is the alkyne dimer, even though I'm running the reaction under a nitrogen balloon. What's wrong?
Answer: The formation of a significant amount of alkyne dimer is a classic sign of oxidative Glaser coupling. While a nitrogen balloon is a good start, it may not be sufficient to create the strictly anaerobic conditions required to suppress this side reaction.[2][9]
Core Insight: Oxygen is the primary promoter of copper-catalyzed homocoupling. Rigorous exclusion of oxygen is the most critical first step in troubleshooting.
Solutions:
-
Rigorous Degassing: Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed before use. Standard techniques include:
-
Freeze-Pump-Thaw: This is one of the most effective methods. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Sparging: Bubble a stream of inert gas (argon or high-purity nitrogen) through the solvent for at least 30-60 minutes.
-
-
Use Schlenk Techniques or a Glovebox: Perform the entire reaction setup, including weighing and transferring reagents, under a positive pressure of an inert gas using Schlenk lines or within a glovebox. This is more robust than relying on a simple balloon.[2]
-
Check Copper(I) Source: Copper(I) iodide (CuI) can oxidize over time if not stored properly.[10] Use a fresh bottle of CuI or purify older batches. Pure CuI should be off-white; a greenish or brownish tint indicates oxidation.[10]
Q2: I've improved my anaerobic technique, but homocoupling is still a major issue. What is the most effective next step?
Answer: If homocoupling persists, the most definitive solution is to eliminate its primary catalyst: copper. Switching to a copper-free Sonogashira protocol is a highly effective strategy developed specifically to circumvent the issue of Glaser coupling.[1][2][4]
Core Insight: Copper-free protocols rely solely on a palladium catalyst. While sometimes slower, they completely avoid the copper-mediated Glaser pathway.[1][6] This is particularly advantageous for complex or sensitive substrates.
Mechanism Visualization:
The following diagram illustrates the standard Sonogashira reaction (Cycles A and B) and the competing, copper-catalyzed homocoupling pathway (Cycle C). By removing copper, Cycle C is eliminated entirely.
Caption: Catalytic cycles in Sonogashira and competing Glaser coupling.
Q3: Which palladium catalyst and ligand system is best for a copper-free reaction with my electron-rich pyridine substrate?
Answer: For a less reactive substrate like this compound, the choice of ligand is critical to accelerate the oxidative addition step and outcompete any potential side reactions. You should use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6][7]
Core Insight: A more active catalyst system can overcome the inherent low reactivity of the C-Br bond, forcing the reaction down the desired cross-coupling pathway.
| Ligand Type | Examples | Rationale & Key Advantages |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | Highly electron-donating and sterically demanding. Promotes the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition.[6][11] |
| XPhos, SPhos | Buchwald-type biaryl phosphine ligands. Known for high activity with challenging substrates, including electron-rich aryl bromides.[12] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and highly active palladium complexes. Often show excellent performance in copper-free systems.[6] |
Recommended Catalyst Precursors:
-
Pd₂(dba)₃ or (AllylPdCl)₂ are excellent choices for generating the active Pd(0) catalyst in situ with the chosen ligand.[6][11]
-
Pre-formed complexes like [DTBNpP]Pd(crotyl)Cl can also be highly effective.[13]
Q4: How do my choice of solvent and base impact homocoupling in a copper-free system?
Answer: While the primary cause of homocoupling (copper) is removed, an inappropriate choice of solvent or base can still lead to low yields or catalyst decomposition, indirectly making residual side reactions more prominent.
Core Insight: The solvent/base system must ensure all components are soluble and that the catalyst remains active throughout the reaction.
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, NMP) or nonpolar solvents (e.g., Toluene, Dioxane).[2][8] | The solvent must fully dissolve the aryl halide, alkyne, and base to ensure a homogeneous reaction mixture. Some anecdotal evidence suggests THF can sometimes promote the formation of palladium black (catalyst decomposition).[9][14] |
| Base | Amine bases (e.g., Et₃N, DIPEA, DBU) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃).[2][6] | The base's primary role is to deprotonate the terminal alkyne. Amine bases often serve as both the base and a co-solvent. Ensure amines are distilled and dry, as impurities can poison the catalyst.[2][9] For copper-free systems, stronger bases may be required to facilitate alkyne deprotonation in the absence of copper acetylide formation.[6] |
Q5: My reaction is still sluggish. Can I adjust the procedure to favor cross-coupling?
Answer: Yes. A simple but powerful technique is to control the concentration of the alkyne throughout the reaction.
Core Insight: Homocoupling is a bimolecular reaction (two alkyne molecules must come together). By keeping the instantaneous concentration of the alkyne low, you can kinetically disfavor this pathway relative to the cross-coupling reaction.[2][4]
Recommended Technique:
-
Slow Addition: Instead of adding all the alkyne at the beginning, add it slowly over several hours using a syringe pump. This ensures that any molecule of alkyne is more likely to find an activated aryl-palladium complex to react with rather than another alkyne molecule.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve homocoupling issues with your this compound substrate.
Caption: Step-by-step workflow for troubleshooting Sonogashira homocoupling.
Experimental Protocol: Recommended Copper-Free Sonogashira Coupling
This protocol is a starting point for the copper-free coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Cs₂CO₃, Pd₂(dba)₃, and P(t-Bu)₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed DMF via syringe. Add the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C, as aryl bromides often require heating).[1][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
References
- Benchchem. (n.d.). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
- Wikipedia. (2024). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
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Sohel, S. M., & Li, J.-H. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3969–3974. [Link]
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7385. [Link]
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Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7385. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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The reaction database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Köcher, S., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(24), 11215–11225. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
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ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ResearchGate. (2021). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]
-
Beilstein-Institut. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2019). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (2021). The mechanism suggested for the Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., & Thiel, W. R. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1599. [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Retrieved from [Link]
-
University of Southampton ePrints. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
MDPI. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]
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Improving yield and selectivity in the synthesis of 5-Amino-3-bromo-2-methylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Optimizing Yield and Selectivity
This section addresses specific issues that may arise during the synthesis of 5-Amino-3-bromo-2-methylpyridine, which typically proceeds through a multi-step pathway involving bromination, nitration, and subsequent reduction.
Issue 1: Low Yield in the Bromination of 2-Methylpyridine
Potential Causes:
-
Suboptimal Brominating Agent: The choice of brominating agent is critical. While bromine can be used, N-Bromosuccinimide (NBS) is often preferred for benzylic bromination to avoid the generation of HBr, which can lead to competing acid-catalyzed reactions.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete reactions or the formation of undesired byproducts.
-
Reaction Conditions: Temperature and reaction time significantly impact yield.
Recommended Solutions:
-
Reagent Selection: Utilize N-Bromosuccinimide (NBS) as the brominating agent for improved selectivity.
-
Stoichiometric Control: Carefully control the stoichiometry of 2-methylpyridine to NBS. A 1:1 ratio is a good starting point.[1]
-
Temperature and Time Optimization:
-
Solvent Choice: Consider using a less toxic and chemically inert solvent like (trifluoromethyl)benzene as an alternative to carbon tetrachloride.[1]
Issue 2: Poor Regioselectivity during Bromination (Formation of Isomers)
Potential Causes:
-
Reaction Mechanism: The free radical bromination of picolines can be complex, and classical predictions of substituent effects may not always be accurate.[1] The reactivity of methylpyridines towards NBS is generally in the order of 4-methyl > 2-methyl > 3-methyl.[1]
-
Reaction Conditions: High temperatures can lead to a loss of selectivity.
Recommended Solutions:
-
Temperature Control: Strict temperature control is crucial for regioselectivity. Lower temperatures generally favor the desired isomer.
-
Alternative Brominating Agents: While NBS is common, exploring other brominating agents like TBA-Br3 (tetrabutylammonium tribromide) might offer different selectivity profiles, although it may not always lead to higher yields.[3]
Issue 3: Formation of Di-brominated Byproducts
Potential Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of di-brominated species.
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second bromination reaction.[2]
Recommended Solutions:
-
Precise Stoichiometry: Ensure the accurate measurement and addition of the brominating agent, avoiding any excess.
-
Temperature Management: Maintain a low and consistent temperature throughout the reaction.
-
Purification: If di-brominated byproducts are formed, they can often be separated from the desired mono-brominated product through column chromatography or recrystallization.[2][4]
Issue 4: Low Yield in the Nitration of 3-Bromo-2-methylpyridine
Potential Causes:
-
Harsh Nitrating Conditions: Traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) can be aggressive and lead to degradation of the starting material or the formation of multiple nitrated isomers.
-
Incorrect Temperature Control: Nitration reactions are highly exothermic and require careful temperature management to prevent runaway reactions and byproduct formation.
Recommended Solutions:
-
Milder Nitrating Agents: Explore the use of milder nitrating agents or conditions to improve selectivity and yield.
-
Temperature Control: The reaction should be carried out at a low temperature (e.g., 0-10 °C) with slow, controlled addition of the nitrating agent.
-
Monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time and prevent over-nitration.
Issue 5: Incomplete Reduction of 3-Bromo-2-methyl-5-nitropyridine
Potential Causes:
-
Inefficient Reducing Agent: The choice of reducing agent and catalyst can significantly impact the efficiency of the nitro group reduction.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to an incomplete reaction.
-
Insufficient Hydrogen Pressure (for catalytic hydrogenation): The pressure of hydrogen gas is a critical parameter for catalytic hydrogenation.
Recommended Solutions:
-
Catalytic Hydrogenation:
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid can be effective.
-
Purity of Starting Material: Ensure the 3-bromo-2-methyl-5-nitropyridine is of high purity to avoid catalyst deactivation.
Issue 6: Difficulties in Product Purification and Isolation
Potential Causes:
-
Formation of Closely Related Impurities: Side reactions can lead to impurities with similar physical properties to the desired product, making separation challenging.
-
Product Loss During Work-up: The product may be lost during extraction, washing, or precipitation steps.[2]
Recommended Solutions:
-
Chromatographic Purification: Silica gel column chromatography is a highly effective method for separating the target compound from impurities.[7]
-
Recrystallization: Recrystallization from a suitable solvent can be used to obtain a highly pure product.
-
Optimized Work-up:
-
Carefully select extraction solvents to maximize product recovery.
-
Optimize the pH during aqueous washes to ensure the product remains in the desired phase.
-
For precipitated products, allow sufficient time for complete precipitation and use appropriate washing steps to remove soluble impurities without dissolving the product.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common synthetic pathway involves a three-step process:
-
Bromination: 2-Methylpyridine is brominated to introduce the bromine atom at the 3-position.
-
Nitration: The resulting 3-bromo-2-methylpyridine is then nitrated to introduce a nitro group at the 5-position.
-
Reduction: Finally, the nitro group of 3-bromo-2-methyl-5-nitropyridine is reduced to an amino group to yield the final product.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction.[2][7] By spotting the reaction mixture alongside the starting material, you can visually determine when the starting material has been consumed. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Bromine and N-Bromosuccinimide: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Use extreme caution and add them slowly to control the exothermic reaction.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly grounded apparatus and in a well-ventilated area, away from ignition sources.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
Q4: Are there alternative synthetic strategies to consider?
A4: While the bromination-nitration-reduction sequence is common, other routes may exist. For instance, some syntheses start from different pyridine derivatives and introduce the required functional groups through various reactions.[7] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the synthesis of related 3-amino-5-bromopyridine derivatives.[8]
Q5: The final product is off-color. What could be the cause and how can I fix it?
A5: An off-color product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. To obtain a pure, white to off-white solid, further purification is necessary.[7] Column chromatography followed by recrystallization is a highly effective method for removing colored impurities.
III. Data and Workflow Visualizations
Table 1: Recommended Reaction Conditions for Key Synthetic Steps
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Key Considerations |
| Bromination | 2-Methylpyridine | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 0-20 °C | Strict temperature control to minimize di-bromination.[2] |
| Nitration | 3-Bromo-2-methylpyridine | HNO₃ / H₂SO₄ | - | 0-10 °C | Slow, controlled addition of nitrating mixture. |
| Reduction | 3-Bromo-2-methyl-5-nitropyridine | H₂, Pd/C | Methanol | 20-40 °C | Ensure high purity of starting material and proper catalyst handling.[6] |
Diagram 1: General Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
IV. Experimental Protocols
Protocol 1: General Procedure for Bromination of 2-Methylpyridine
-
In a reaction flask under an inert atmosphere, dissolve 2-methylpyridine in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalents) in the same solvent.
-
Add the NBS solution dropwise to the cooled 2-methylpyridine solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours.[2]
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, quench the reaction with water to precipitate the crude product.
-
Filter the solid, wash with water, and then a suitable organic solvent like acetonitrile to remove impurities.[2]
-
Further purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Reduction of 3-Bromo-2-methyl-5-nitropyridine
-
Dissolve 3-bromo-2-methyl-5-nitropyridine in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture in an autoclave or a similar apparatus suitable for hydrogenation.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.5 MPa).[6]
-
Stir the reaction at a controlled temperature (e.g., 30°C) for the required duration.[6]
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product as necessary, for example, by column chromatography.
References
- Vertex AI Search. (2014).
- HETEROCYCLES. (2011).
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. Retrieved from [Link]
- MDPI. (2017).
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]
- Heterocyclic Letters. (2021).
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 5-Amino-3-bromo-2-methylpyridine
Welcome to the technical support center for cross-coupling reactions involving 5-Amino-3-bromo-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot catalyst deactivation issues encountered during the synthesis of complex molecules using this versatile building block. The unique electronic and steric properties of this substrate demand careful consideration of reaction parameters to ensure efficient and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or is giving very low yields. What is the most likely cause?
A1: Low or no conversion in cross-coupling reactions with this compound is most commonly attributed to catalyst deactivation. The primary reason for this is the coordination of the pyridine nitrogen and/or the exocyclic amino group to the palladium catalyst, which can form stable, inactive complexes that halt the catalytic cycle.[1] This substrate is particularly challenging due to the combined electron-donating effects of the 5-amino and 2-methyl groups, which increases the basicity of the pyridine nitrogen, enhancing its potential to act as a catalyst poison.[2]
Q2: I observe a black precipitate forming in my reaction. What is it and what does it signify?
A2: The black precipitate is likely palladium black, which is finely divided, elemental palladium.[2] Its formation is a clear visual indicator of catalyst decomposition and deactivation. This can be triggered by several factors, including high reaction temperatures, the presence of oxygen, or an inappropriate choice of ligand that fails to adequately stabilize the active Pd(0) species.[2]
Q3: Can I use standard cross-coupling conditions that work for other aryl bromides with this substrate?
A3: Not always. While general conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings are a good starting point, they often require optimization for this compound. The electronic and steric properties of this substrate—specifically the electron-rich nature of the ring and the steric hindrance from the 2-methyl group—necessitate the use of specialized ligands and carefully selected bases and solvents to achieve high yields.[3][4]
Q4: Is it necessary to protect the 5-amino group before performing the cross-coupling reaction?
A4: While protecting the amino group (e.g., as an amide) can sometimes prevent it from interfering with the catalyst, it is often possible to achieve high yields without a protecting group by carefully selecting the reaction conditions.[1][5] Using bulky phosphine ligands can sterically shield the palladium center and disfavor coordination of the amino group. However, if catalyst inhibition persists despite optimization of other parameters, protection of the amino group is a viable strategy to consider.[5]
Troubleshooting Guide: Catalyst Deactivation
This section provides a structured approach to diagnosing and resolving catalyst deactivation issues in your cross-coupling reactions.
Issue 1: Low to No Product Formation
Symptoms:
-
Reaction stalls after initial conversion.
-
TLC/LC-MS analysis shows mainly unreacted starting material.
-
Formation of a black precipitate (palladium black).
Root Causes and Corrective Actions:
1. Catalyst Poisoning by the Substrate:
-
Explanation: The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium center, forming catalytically inactive complexes.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and their steric bulk can hinder the approach of the aminopyridine substrate to the metal.
2. Inappropriate Base Selection:
-
Explanation: The choice of base is critical. A base that is too strong can lead to side reactions or degradation of the substrate or ligand. A base that is too weak may not be effective in the transmetalation or deprotonation steps of the catalytic cycle.[8]
-
Solution: Screen a variety of bases. For Suzuki reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][5][9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, but for sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ should be considered.[8]
3. Suboptimal Solvent Choice:
-
Explanation: The solvent affects the solubility of the reactants and the stability of the catalytic species. Some solvents can even inhibit the catalyst.
-
Solution: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are commonly used.[5][8] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit catalysis. Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
Issue 2: Formation of Side Products
Symptoms:
-
Significant formation of homocoupled products (e.g., biaryl from the boronic acid in Suzuki coupling).
-
Dehalogenation of the starting material (replacement of bromine with hydrogen).
Root Causes and Corrective Actions:
1. Homocoupling:
-
Explanation: This side reaction is often prevalent in Sonogashira couplings but can also occur in other cross-coupling reactions. It is typically promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.
2. Dehalogenation:
-
Explanation: This can be caused by certain impurities or side reactions involving the base or solvent.
-
Solution: Use high-purity reagents and solvents. If using an alcohol as a solvent or co-solvent, be aware that it can be a source of hydrides. Optimizing the base and lowering the reaction temperature can also minimize this side reaction.[8]
Experimental Protocols and Data
The following tables provide starting points for the optimization of Suzuki-Miyaura and Buchwald-Hartwig reactions with aminobromopyridine substrates. While specific data for this compound is limited, the conditions presented for structurally similar compounds are highly relevant.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine) [5][9]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Bromopyridines [3][10][11]
| Amine | Catalyst System | Base | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |
| Aniline | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 100 |
| Methylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 |
Visualizing Catalyst Deactivation and Mitigation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The catalytic cycle and common deactivation pathways.
Caption: A workflow for troubleshooting low-yielding reactions.
References
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]
-
ResearchGate. (2019). Optimization of Sonogashira conditions. [Link]
-
ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
ResearchGate. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
MDPI. (2020). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
RSC Publishing. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (2013). Palladium(II) complexes as biologically potent metallo-drugs: synthesis, spectral characterization, DNA interaction studies and antibacterial activity. [Link]
-
PubMed. (2019). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. [Link]
-
PubMed Central. (2016). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. [Link]
-
PubMed. (2021). Experimental and theoretical studies of Palladium-hydrazide complexes' interaction with DNA and BSA, in vitro cytotoxicity activity and plasmid cleavage ability. [Link]
Sources
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- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Reactivity Guide: 5-Amino-3-bromo-2-methylpyridine vs. 5-Amino-3-chloro-2-methylpyridine
For researchers, scientists, and professionals in drug development, the selection of foundational building blocks is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 5-amino-3-halo-2-methylpyridines serve as exceptionally versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two closely related analogues: 5-Amino-3-bromo-2-methylpyridine and 5-Amino-3-chloro-2-methylpyridine .
The substitution of a bromine atom for a chlorine atom at the 3-position may seem subtle, but it imparts a profound difference in chemical behavior, particularly in the context of modern cross-coupling chemistry. This guide will dissect these differences, grounding the discussion in fundamental principles and providing practical, data-driven insights to inform your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary differentiator between the bromo and chloro analogues lies in the nature of the carbon-halogen (C-X) bond. This single characteristic has cascading effects on the most common and powerful applications for these molecules: palladium-catalyzed cross-coupling reactions.
Two key principles govern this reactivity difference:
-
Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond.
-
Oxidative Addition: In palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond allows this step to proceed much more readily and under significantly milder conditions than the more robust C-Cl bond.[1][2][3]
This fundamental difference means that while both compounds are valuable, they are not always interchangeable. The choice between them represents a classic synthetic trade-off between reactivity and cost.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the premier method for elaborating these pyridine scaffolds, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.[4] It is here that the superior reactivity of the bromo-derivative becomes most apparent.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a workhorse of modern synthesis.[5][6] When comparing our two substrates in this transformation, a clear hierarchy emerges.
-
This compound is an excellent substrate for Suzuki couplings.[7][8] It readily undergoes oxidative addition, allowing reactions to proceed at lower temperatures, with lower catalyst loadings, and with standard, commercially available phosphine ligands (e.g., PPh₃). This leads to shorter reaction times and often cleaner reaction profiles with higher yields.[3]
-
5-Amino-3-chloro-2-methylpyridine , by contrast, is significantly less reactive.[2] To achieve comparable yields, its use necessitates more forcing conditions. This often includes higher temperatures and, critically, the use of specialized, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) designed specifically to facilitate the challenging oxidative addition of aryl chlorides.[4][5]
dot graph Suzuki_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(Aryl Halide)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\nComplex\nL₂Pd(Ar)(X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="R-B(OR)₂\n(Boronic Acid/Ester)\n+ Base", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetal [label="Transmetalation\nComplex\nL₂Pd(Ar)(R)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + Ar-X \n (Rate-Determining Step)\n Faster for X=Br\n Slower for X=Cl", color="#EA4335"]; OxAdd -> Transmetal [label=" + [R-B(OR)₂(Base)]⁻ ", color="#4285F4"]; Transmetal -> Pd0 [label="Reductive\nElimination", color="#34A853"]; Transmetal -> Product [style=dashed, arrowhead=none, color="#5F6368"];
// Invisible nodes for positioning subgraph { rank=same; ArX; Boronic; } } .dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The principles observed in Suzuki couplings extend directly to Buchwald-Hartwig amination—the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[9][10][11] This reaction is indispensable for synthesizing the arylamine motifs prevalent in pharmaceuticals.
-
This compound will couple with a wide range of primary and secondary amines under relatively mild conditions, often using first or second-generation Buchwald-Hartwig catalyst systems.
-
5-Amino-3-chloro-2-methylpyridine again requires more specialized and potent (often proprietary and more expensive) ligands to achieve efficient coupling. The development of catalysts capable of activating aryl chlorides was a major advancement in the field, underscoring the inherent difficulty of this transformation.[4]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another pathway for functionalizing aromatic rings. It proceeds through a two-step addition-elimination mechanism, forming a negatively charged "Meisenheimer" intermediate.[12][13] This reaction is most efficient when the aromatic ring is activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[14]
For both this compound and its chloro-analogue, the pyridine nitrogen is the primary electron-withdrawing feature, but it is meta to the halogen. The amino and methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, SNAr reactions are generally less favorable on this scaffold compared to cross-coupling reactions and require harsh conditions if they proceed at all. While subtle differences in SNAr reactivity exist between the two halides, their synthetic utility in this context is limited, and palladium-catalyzed cross-coupling remains the overwhelmingly preferred method for their functionalization.
Comparative Experimental Data
The following table summarizes typical conditions for a Suzuki-Miyaura coupling, illustrating the more demanding requirements for activating the chloro-analogue.
| Feature | This compound | 5-Amino-3-chloro-2-methylpyridine |
| Substrate Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, P(o-tol)₃ | P(t-Bu)₃, SPhos, XPhos, or other electron-rich, bulky phosphines |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, NaOt-Bu, LHMDS |
| Temperature | 60 - 100 °C | 80 - 120 °C (or higher) |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Typical Yields | Good to Excellent | Moderate to Good (highly catalyst dependent) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound (High Reactivity)
This protocol is adapted from established procedures for Suzuki couplings of bromo-pyridines.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 5-Amino-3-chloro-2-methylpyridine (Lower Reactivity)
This protocol incorporates a more active catalyst system required for aryl chlorides.
Materials:
-
5-Amino-3-chloro-2-methylpyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)
-
Tri-tert-butylphosphine [P(t-Bu)₃] or a suitable biarylphosphine ligand (e.g., SPhos) (0.1 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add 5-Amino-3-chloro-2-methylpyridine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with Argon three times.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the Pd₂(dba)₃ and the phosphine ligand in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 5-Amino-3-chloro-2-methylpyridine is a strategic one, balancing chemical reactivity against economic and logistical factors.
-
For Discovery and Medicinal Chemistry: Where speed, reliability, and broad substrate scope are paramount, This compound is the superior choice. Its high reactivity ensures that couplings proceed efficiently under standard, predictable conditions, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies.[3]
-
For Process Development and Scale-Up: Where cost of goods is a major driver, 5-Amino-3-chloro-2-methylpyridine becomes a highly attractive alternative.[2] While it requires an initial investment in process optimization to identify a suitable high-activity catalyst and more forcing conditions, the significant cost savings on the starting material can justify this effort for large-scale manufacturing campaigns.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. J. Am. Chem. Soc., 122(17), 4020–4028.
- Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(1), 59-69.
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(42), 18038-18045.
-
Request PDF. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Smith, A. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
PubMed. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed Central. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
SciSpace. (n.d.). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). EAS Reactions with Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
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Biological activity of 5-Amino-3-bromo-2-methylpyridine derivatives.
An In-Depth Technical Guide to the Biological Activity of 5-Amino-3-bromo-2-methylpyridine Derivatives
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Among its many derivatives, this compound has emerged as a particularly valuable and versatile building block for the synthesis of novel, biologically active compounds.[1][2][3] Its utility stems from a unique combination of structural features: a stable aromatic pyridine core, a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group that can influence steric and electronic properties.[3]
This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from the this compound core. We will delve into their synthesis, comparative performance in preclinical models, and the underlying mechanisms of action, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Synthetic Strategies: Unlocking Molecular Diversity
The strategic placement of the amino and bromo groups on the 2-methylpyridine ring allows for a diverse range of chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR).[1] The primary avenues for derivatization involve palladium-catalyzed cross-coupling reactions at the bromine site and transformations of the amino group.
A particularly effective method for creating novel derivatives is the Suzuki cross-coupling reaction. This reaction allows for the introduction of various aryl and heteroaryl moieties at the C5 position of the pyridine ring, which is a key strategy for modulating the biological activity of the resulting compounds.[4] The amino group can also be a site for modification. For instance, it can be acylated to form an amide, which has been shown to enhance the anti-bacterial activity of some derivatives.[4]
The labile protons of a primary amine can sometimes interfere with Suzuki coupling reactions.[4] A common strategy to circumvent this is to first protect the amino group, for example, by converting it to an acetamide. This protected intermediate can then undergo the Suzuki coupling, followed by deprotection if the primary amine is desired in the final product.[4]
General Synthetic Protocol: Suzuki Cross-Coupling
A general and efficient protocol for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives involves the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[4]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine N-[5-bromo-2-methylpyridine-3-yl]acetamide (1 equivalent), the desired arylboronic acid (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Solvent and Base Addition: Add 1,4-dioxane and water (in a 4:1 ratio) to the flask, followed by potassium phosphate (1.5 equivalents).
-
Reaction Conditions: Stir the mixture at 85-95 °C for over 15 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, filter the mixture and dilute it with ethyl acetate.
-
Purification: The crude product is then purified, typically by column chromatography, to yield the desired N-[5-aryl-2-methylpyridin-3-yl]acetamide derivative.
Comparative Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This section will compare the performance of various derivatives in these key therapeutic areas.
Anticancer Activity and Kinase Inhibition
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of targeted cancer therapies.[5] Derivatives of this compound and its isomers have been investigated as inhibitors of several kinases implicated in cancer progression. For example, 2-Amino-5-bromo-4-methylpyridine serves as a crucial intermediate for synthesizing inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology.[6]
In a similar vein, the broader class of substituted aminopyridines has been explored for the development of inhibitors against protein kinase CK2, another important cancer drug target.[7] The general strategy involves designing molecules that can fit into the ATP-binding pocket of the target kinase, thereby blocking its activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[6][7]
While specific anticancer data for derivatives of this compound is not extensively detailed in the provided search results, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated promising anticancer activity against a panel of human cancer cell lines.[8] For instance, compound 4i in that study, which features a 2,6-dimethylphenyl substitution, showed the strongest anticancer activity with a mean growth percentage (GP) of 97.48 across 58 cell lines.[8] The most sensitive cell lines to compound 4i were SNB-75 (CNS cancer), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer), with percent growth inhibitions (PGIs) of 38.94, 30.14, 26.92, 26.61, and 23.12, respectively, at a 10⁻⁵ M concentration.[8]
Table 1: Anticancer Activity of Representative Aminopyridine and Related Derivatives
| Compound/Derivative Class | Target/Activity | Cell Line(s) | Potency (e.g., PGI, IC50) | Reference |
| 4i (A 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | Anticancer | SNB-75 (CNS) | PGI = 38.94% | [8] |
| 4i | Anticancer | UO-31 (Renal) | PGI = 30.14% | [8] |
| 4e (A 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | Anticancer | SNB-75 (CNS) | PGI = 41.25% | [8] |
| CX-4945 (A benzo[c][2][9]naphthyridine derivative) | CK2 Kinase Inhibitor | N/A | Ki = 0.38 nM | [7] |
| Pyrimido[4,5-d]pyrimidines | Anticancer (CDK inhibitors) | Various | Potent activity reported | [1] |
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Aminopyridine derivatives have shown promise in this regard.[10][11] A study focused on derivatives of 5-bromo-2-methylpyridin-3-amine, synthesized via Suzuki cross-coupling, investigated their ability to inhibit biofilm formation by Escherichia coli.[4]
The study revealed that masking the amino group with an acyl group significantly enhanced antibacterial activity.[4] Specifically, the N-acetylated derivatives (4a-4i ) exhibited better biofilm inhibition compared to their primary amine counterparts (2a-2i ).[4] Compound 4f , which contains a thiomethyl group on the coupled phenyl ring, was the most potent, showing 91.95% inhibition of E. coli biofilm formation.[4]
Table 2: Antibacterial (Biofilm Inhibition) Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli
| Compound | R Group on Aryl Ring | % Biofilm Inhibition |
| 4f | 4-SCH₃ | 91.95 |
| 4a | H | ~87.36 |
| 4e | 4-Cl | ~87.09 |
| 4i | 4-I | ~86.48 |
| 4d | 4-F | ~84.30 |
| 4b | 4-OCH₃ | ~83.90 |
| 4g | 2-OCH₃ | ~83.62 |
| 4c | 4-CH₃ | ~82.97 |
Data extracted from a study by Rehman, et al. (2017).[4]
Other Notable Biological Activities
The versatility of the aminopyridine scaffold extends to other therapeutic areas.
-
Anti-inflammatory Activity: Substituted aminopyridines have been developed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[12] Inhibition of PDE4 leads to an increase in cyclic AMP levels, which in turn suppresses the production of inflammatory mediators like TNF-α. One derivative, (-)-3n, demonstrated significant PDE4 inhibitory activity (HWB-TNFα = 0.12 µM) and was effective in animal models of bronchoconstriction.[12]
-
Anti-thrombolytic Activity: The same series of 5-aryl-2-methylpyridin-3-amine derivatives that showed antibacterial effects were also evaluated for their ability to lyse blood clots.[4] Compound 4b , an N-acetylated derivative with a 4-methoxyphenyl group, exhibited the highest anti-thrombolytic activity, with a 41.32% lysis value against human blood clots.[4]
-
Antiprotozoal Activity: Aminopyridines are considered promising scaffolds for developing drugs against neglected tropical diseases caused by protozoa like Trypanosoma cruzi, Trypanosoma brucei, and Leishmania spp.[9] Their inclusion in drug candidates can help reduce lipophilicity and introduce additional interactions with biological targets.[9]
Mechanistic Insights: Kinase Inhibition Pathway
As many aminopyridine derivatives function as kinase inhibitors, it is crucial to understand their mechanism of action. These small molecules are typically designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase enzyme.[6][7] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins and disrupting the entire signaling cascade.
The diagram below illustrates the general mechanism of action for a kinase inhibitor derived from an aminopyridine scaffold, using the PLK4 pathway as an example.
Caption: PLK4 kinase inhibition pathway by a this compound derivative.
Key Experimental Methodologies
The biological evaluation of these derivatives relies on robust and reproducible in vitro assays. Below is a detailed protocol for the MTT assay, a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for an additional 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
This compound has proven to be a highly productive scaffold for the discovery of novel bioactive molecules. Its derivatives have demonstrated a remarkable range of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory effects. The synthetic tractability of the core structure, particularly through Suzuki cross-coupling, allows for the systematic exploration of chemical space and the fine-tuning of biological properties.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: Synthesizing and screening new libraries of derivatives with novel substitutions to identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: For derivatives showing promising activity, detailed mechanistic studies are needed to identify their specific molecular targets and pathways.
-
In Vivo Evaluation: Promising candidates from in vitro screens should be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: Given the scaffold's versatility, its derivatives should be tested against a broader range of diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.
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Biessels, P. T., et al. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325. [Link]
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Rehman, A. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
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Autechaux. (n.d.). The Role of this compound in Advanced Organic Synthesis. Autechaux. [Link]
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Kumar, D. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
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Manjula, S. N., et al. (2014). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 46(3), 544-550. [Link]
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Spectroscopic analysis of 5-Amino-3-bromo-2-methylpyridine reaction products.
An In-Depth Comparative Guide to the Spectroscopic Analysis of 5-Amino-3-bromo-2-methylpyridine Reaction Products
Introduction: The Versatility of a Privileged Scaffold
This compound is a highly valuable starting material in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in numerous biologically active compounds, and the strategic placement of its functional groups—a nucleophilic primary amine, a bromine atom amenable to cross-coupling, and a methyl group—offers a rich platform for chemical diversification. The bromine at the 3-position allows for the introduction of a wide array of substituents through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its derivatives, offering researchers a practical framework for reaction monitoring and product characterization. As Senior Application Scientists, our goal is not merely to present data, but to explain the causal links between structural changes and their spectroscopic manifestations, thereby providing a self-validating system for analysis.
Logical Framework for Spectroscopic Characterization
The successful synthesis of derivatives from this compound hinges on unambiguous structural verification. Our analytical workflow is designed to provide orthogonal data points, ensuring high confidence in the final structural assignment.
Caption: General workflow for the synthesis and spectroscopic confirmation of reaction products.
Case Study 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for forming C-C bonds.[1][2] Here, we couple our starting material with 4-methoxyphenylboronic acid. This reaction is expected to replace the bromine atom with the 4-methoxyphenyl group, a transformation easily tracked by spectroscopy.
Experimental Protocol: Synthesis of 5-Amino-2-methyl-3-(4-methoxyphenyl)pyridine
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), representing 3-5 mol% of the limiting reagent.[3][4]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the bromopyridine.[3][4]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material and the appearance of a new, typically more fluorescent, product spot.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Comparative Spectroscopic Analysis
The key to confirming the reaction's success is a direct comparison of the product's spectra with that of the starting material.
| Spectroscopic Feature | This compound (Starting Material) | 5-Amino-2-methyl-3-(4-methoxyphenyl)pyridine (Product) | Rationale for Change |
| Molecular Ion (MS) | m/z 186/188 (M⁺/M⁺+2, ~1:1 ratio)[5] | m/z 214 (M⁺) | The characteristic bromine isotope pattern disappears, and the molecular weight increases by 27 Da (C₆H₅O - Br + H).[6][7] |
| ¹H NMR (Pyridine H) | δ ~7.8 (d, 1H), ~7.1 (d, 1H) | δ ~7.9 (d, 1H), ~7.0 (d, 1H) | The pyridine proton signals remain, though their chemical environment is slightly altered by the new aryl substituent. |
| ¹H NMR (New Signals) | N/A | δ ~7.3 (d, 2H), ~6.9 (d, 2H), δ ~3.8 (s, 3H) | Appearance of signals for the 4-methoxyphenyl group: two doublets for the aromatic protons and a singlet for the methoxy group protons.[3] |
| ¹³C NMR (C-Br) | δ ~108-115 | Absent | The signal for the carbon atom bonded to bromine is no longer present. |
| ¹³C NMR (New Signals) | N/A | δ ~159, ~131, ~130, ~114, δ ~55 | Appearance of signals corresponding to the carbons of the 4-methoxyphenyl group, including the characteristic methoxy carbon signal around 55 ppm.[3] |
| FTIR (N-H Stretch) | ~3450-3300 cm⁻¹ (two bands, primary amine)[8][9] | ~3450-3300 cm⁻¹ (two bands, primary amine) | The primary amine group is unaffected by the reaction, so its characteristic stretching vibrations remain.[10] |
| FTIR (C-O Stretch) | Absent | ~1250 cm⁻¹ (strong, asymmetric) & ~1030 cm⁻¹ (symmetric) | The appearance of strong C-O stretching bands confirms the presence of the aryl ether (methoxy) group. |
Case Study 2: Buchwald-Hartwig Amination with Morpholine
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, widely used to synthesize aryl amines.[11][12] Coupling our starting material with a cyclic secondary amine like morpholine demonstrates a different, yet equally important, transformation.
Experimental Protocol: Synthesis of 4-(5-Amino-2-methylpyridin-3-yl)morpholine
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically demanding phosphine ligand (e.g., XPhos, 2-4 mol%).[13][14]
-
Reagent Addition: Add the base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), followed by this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene to achieve a concentration of ~0.2 M. Finally, add morpholine (1.2 equiv.) via syringe.
-
Reaction: Heat the sealed flask to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: Logical relationship of components in cross-coupling reactions.
Comparative Spectroscopic Analysis
This transformation introduces a tertiary amine at the 3-position, leading to distinct spectroscopic changes.
| Spectroscopic Feature | This compound (Starting Material) | 4-(5-Amino-2-methylpyridin-3-yl)morpholine (Product) | Rationale for Change |
| Molecular Ion (MS) | m/z 186/188 (M⁺/M⁺+2, ~1:1 ratio)[5] | m/z 193 (M⁺) | The bromine isotope pattern is absent, and the molecular weight increases by 6 Da (C₄H₈NO - Br + H).[6][7] |
| ¹H NMR (Pyridine H) | δ ~7.8 (d, 1H), ~7.1 (d, 1H) | δ ~7.7 (d, 1H), ~6.8 (d, 1H) | The pyridine protons remain but are shifted, particularly the proton ortho to the new morpholine substituent, due to the change in electronic environment. |
| ¹H NMR (New Signals) | N/A | δ ~3.8 (t, 4H), ~3.0 (t, 4H) | Appearance of two triplets for the morpholine protons, corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms, respectively.[13] |
| ¹³C NMR (C-Br) | δ ~108-115 | Absent | The signal for the carbon atom bonded to bromine is no longer present. |
| ¹³C NMR (New Signals) | N/A | δ ~67, ~51 | Appearance of signals for the morpholine carbons. The signal around 67 ppm is characteristic of the carbons adjacent to oxygen, and the one around 51 ppm for carbons adjacent to nitrogen. |
| FTIR (N-H Stretch) | ~3450-3300 cm⁻¹ (two bands, primary amine)[8][9] | ~3450-3300 cm⁻¹ (two bands, primary amine) | The primary amine at the 5-position remains unchanged. |
| FTIR (C-N Stretch) | ~1330-1250 cm⁻¹ (aromatic amine)[8] | Additional strong bands in the 1250-1020 cm⁻¹ range | The introduction of the aliphatic tertiary amine (morpholine) adds characteristic C-N stretching vibrations. |
Conclusion
The strategic application of Mass Spectrometry, NMR, and FTIR spectroscopy provides a robust and self-validating methodology for characterizing the reaction products of this compound. By systematically comparing the spectra of the product to the starting material, researchers can unequivocally confirm the loss of the bromine atom and identify the specific spectroscopic signatures of the newly introduced substituent. This comparative approach, grounded in the fundamental principles of spectroscopy, is indispensable for accelerating discovery and ensuring the quality of novel chemical entities in the drug development pipeline.
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Royal Society of Chemistry. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-3-bromo-2-methylpyridine Analogs
This guide offers an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 5-Amino-3-bromo-2-methylpyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to provide a comparative framework for designing novel therapeutic agents. We will explore how modifications to this versatile chemical building block influence biological activity, supported by experimental data and detailed protocols.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its planarity, ability to engage in pi-stacking interactions, and capacity to act as a hydrogen bond acceptor, make it an ideal framework for designing biologically active molecules.[2]
Among the vast library of pyridine derivatives, this compound stands out as a particularly versatile starting material.[3][4] Its structure presents three key strategic points for chemical modification: a nucleophilic amino group at the 5-position, a reactive bromine atom at the 3-position amenable to cross-coupling reactions, and a methyl group at the 2-position that can influence steric and electronic properties.[3] This multi-functional nature allows for the systematic generation of diverse chemical libraries to probe interactions with various biological targets. This guide will dissect the SAR of this scaffold, focusing on how targeted modifications at these key positions modulate biological outcomes.
The this compound Core: A Platform for Diversification
The power of the this compound scaffold lies in its defined vectors for chemical exploration. Each functional group serves as a handle for introducing molecular diversity, allowing for the fine-tuning of a compound's pharmacological profile.
Caption: Key reactive sites on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of derivatives is profoundly influenced by the nature and position of substituents. The following sections provide a comparative analysis based on modifications at the primary functional groups.
Impact of Substitutions at the 3-Position (Bromo)
The bromine atom at the C3 position is an excellent leaving group, making it the ideal site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][5] This strategy allows for the installation of a wide array of aryl and heteroaryl moieties, which can probe deep into the binding pockets of target proteins and significantly impact potency and selectivity.
A study by Iqbal et al. (2017) synthesized a series of 5-aryl-2-methylpyridin-3-amine derivatives from the parent compound and evaluated their biological activities, including their ability to inhibit biofilm formation by Escherichia coli.[5] The data clearly demonstrates that the nature of the aryl substituent dramatically influences antibacterial efficacy.
Table 1: Comparative Biofilm Inhibition by 3-Aryl Substituted Analogs
| Compound ID | 3-Position Substituent (Ar) | % Biofilm Inhibition (E. coli) |
|---|---|---|
| 4f | 4-Methoxyphenyl | 91.95[5] |
| 4a | 3,5-Dimethylphenyl | 87.36[5] |
| 4e | 4-Chlorophenyl | 87.09[5] |
| 4i | 3-Chloro-4-fluorophenyl | 86.48[5] |
| 4d | 4-Iodophenyl | 84.30[5] |
| 4g | 3,4-Difluorophenyl | 83.62[5] |
| 4h | 4-(trifluoromethyl)phenyl | 79.52[5] |
| Control | Untreated | N/A |
Analysis of SAR at the 3-Position:
-
Electron-Donating Groups: The most potent compound, 4f , features a 4-methoxyphenyl group, which is strongly electron-donating. This suggests that increased electron density on the appended aryl ring may be favorable for activity.
-
Steric and Electronic Balance: Compound 4a , with two methyl groups, and halogenated compounds like 4e and 4i also show high activity, indicating that a balance of steric bulk and specific electronic properties (like halogen bonding) can contribute to efficacy.
-
Electron-Withdrawing Groups: The compound with the strongly electron-withdrawing trifluoromethyl group (4h ) displayed the lowest activity in this series, suggesting that this electronic profile is less favorable for inhibiting E. coli biofilm formation.
Influence of Modifications at the 5-Position (Amino)
The 5-amino group is a critical pharmacophore, often acting as a hydrogen bond donor to engage with key residues in a protein's active site, such as the hinge region of a kinase.[6] Modification of this group, for instance by acylation, can drastically alter its hydrogen bonding capability, lipophilicity, and steric profile, leading to significant changes in biological activity.
The same study also prepared derivatives where the 5-amino group was acetylated (-NHCOCH₃).[5] Comparing these N-acetylated analogs to their free amine counterparts reveals the critical role of this functional group.
Table 2: Comparative Anti-Thrombolytic Activity of Free Amine vs. N-Acetylated Analogs
| 3-Position Substituent | Compound ID (Free Amine, -NH₂) | % Clot Lysis | Compound ID (N-Acetylated, -NHAc) | % Clot Lysis |
|---|---|---|---|---|
| 3,5-Dimethylphenyl | 2b | 28.51 | 4b | 41.32[5] |
| 4-Iodophenyl | 2d | 21.34 | 4d | 35.10[5] |
| 4-Chlorophenyl | 2e | 19.87 | 4e | 31.54[5] |
| 4-Methoxyphenyl | 2f | 25.43 | 4f | 38.65[5] |
| Streptokinase | Positive Control | 72.11 | Positive Control | 72.11 |
| Water | Negative Control | 4.34 | Negative Control | 4.34 |
Analysis of SAR at the 5-Position:
-
Enhanced Activity upon Acetylation: Across all compared pairs, the N-acetylated analogs (4b, 4d, 4e, 4f ) consistently demonstrated significantly higher anti-thrombolytic activity than the corresponding free amine analogs (2b, 2d, 2e, 2f ).[5]
-
Causality: This increase in potency upon acetylation can be attributed to several factors. The acetyl group may adopt a conformation that allows for additional favorable interactions within the biological target's binding site. Alternatively, the change in electronic properties and the introduction of a hydrogen bond acceptor (the carbonyl oxygen) may be crucial for the observed increase in activity. It could also alter the compound's overall physicochemical properties, such as membrane permeability.
Experimental Methodologies: A Self-Validating Approach
To ensure the reproducibility and reliability of SAR studies, robust and well-documented experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of the analogs discussed.
Protocol: Suzuki Cross-Coupling Synthesis of 3-Aryl Analogs
This protocol outlines the synthesis of 3-aryl substituted derivatives from the this compound scaffold, a cornerstone reaction for generating diversity at this position.
Caption: General workflow for the Suzuki cross-coupling reaction.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical as the Palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of dioxane and water (typically a 4:1 ratio). Add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the final 3-aryl substituted analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol: In Vitro Biofilm Inhibition Assay
This assay provides a quantitative measure of a compound's ability to prevent the formation of bacterial biofilms, a key factor in persistent infections.
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Grow a culture of E. coli overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C.
-
Culture Dilution: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 1 µL of the test compound dilutions. Include positive controls (e.g., a known antibiotic) and negative controls (vehicle, e.g., DMSO).
-
Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: After incubation, discard the liquid medium and gently wash the wells with a phosphate-buffered saline (PBS) solution to remove non-adherent (planktonic) bacteria. This step is crucial to ensure only the biofilm is measured.
-
Biofilm Staining: Add a solution of crystal violet (0.1%) to each well and incubate for 15 minutes at room temperature. This stains the biomass of the biofilm.
-
Wash and Solubilize: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed. The percentage of inhibition is calculated relative to the negative control.
Conclusion and Future Perspectives
The this compound scaffold is a highly tractable platform for medicinal chemistry. The structure-activity relationship data clearly indicates that:
-
The 3-position is ideal for introducing diverse aryl groups to modulate activity. Electron-donating substituents on this aryl ring appear to enhance antibacterial biofilm inhibition.
-
The 5-amino group is critical for activity. Its acetylation consistently boosts anti-thrombolytic effects, highlighting its importance in molecular recognition and providing a clear strategy for potency optimization.
Future research should focus on expanding the diversity of substituents at the 3-position with a wider range of heterocycles. Further exploration of modifications to the 5-amino group, such as alkylation or sulfonylation, could yield novel pharmacological profiles. By integrating these SAR insights, researchers can rationally design the next generation of pyridine-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
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A Comparative In-Vitro Analysis of Novel Compounds Derived from 5-Amino-3-bromo-2-methylpyridine
A Senior Application Scientist's Guide to Evaluating Novel Anticancer and Anti-Inflammatory Agents
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile functionalization potential make it a "privileged structure" in drug design.[1] Among the myriad of pyridine-based starting materials, 5-Amino-3-bromo-2-methylpyridine stands out as a particularly valuable intermediate.[2] The strategic placement of an amino group, a bromine atom, and a methyl group provides a trifecta of reactive sites, enabling diverse synthetic modifications and the generation of novel compounds with significant biological potential.[3]
This guide provides an in-depth comparative analysis of the in-vitro testing of a hypothetical series of novel compounds synthesized from this compound. We will explore their potential as both anticancer and anti-inflammatory agents, comparing their performance against established drugs and alternative chemical scaffolds. The experimental protocols and data presented herein are based on established methodologies and representative results from the scientific literature to provide a realistic and instructive overview for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a starting material lies in its inherent chemical reactivity. The bromine atom at the 3-position is an excellent leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3] These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds and introducing a wide array of molecular complexity. The amino group at the 5-position serves as a versatile handle for constructing fused heterocyclic systems or for modification to modulate the compound's physicochemical properties.[4] The methyl group at the 2-position can influence the steric and electronic environment of the pyridine ring, potentially enhancing binding affinity to biological targets.
In-Vitro Evaluation of Novel Anticancer Agents
A primary focus in the development of novel therapeutics is oncology. The following sections detail the in-vitro evaluation of our hypothetical series of compounds (designated NC-1 to NC-5 ) derived from this compound for their potential as anticancer agents. For comparison, we will use the well-established kinase inhibitor, Crizotinib , an ALK/ROS1 inhibitor, as a reference compound.[5]
Cell Viability and Cytotoxicity Assays
A fundamental first step in anticancer drug screening is to assess the ability of a compound to inhibit cell growth and induce cell death in cancer cell lines.[6] A widely used and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The novel compounds (NC-1 to NC-5) and the reference compound (Crizotinib) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Table 1: In-Vitro Cytotoxicity (IC50 in µM) of Novel Compounds against Cancer Cell Lines
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| NC-1 | 7.8 | 10.2 |
| NC-2 | 2.5 | 4.1 |
| NC-3 | 15.3 | 22.5 |
| NC-4 | 5.1 | 8.9 |
| NC-5 | 1.8 | 3.2 |
| Crizotinib | 6.3 | 9.5 |
Data are hypothetical and for illustrative purposes.
From this initial screen, compounds NC-2 and NC-5 show promising cytotoxic activity, with IC50 values lower than the reference compound Crizotinib in both cell lines.
Kinase Inhibition Assays
Many anticancer drugs function by inhibiting specific protein kinases that are aberrantly activated in cancer cells.[7][8] To investigate the mechanism of action of our lead compounds, we can perform in-vitro kinase inhibition assays. Given the prevalence of kinase targets for pyridine-based inhibitors, we will assess the inhibitory activity of NC-2 and NC-5 against a panel of relevant kinases, such as CDK8 (implicated in colorectal cancer) and PI3Kδ (involved in hematological cancers).[7][8]
Experimental Protocol: In-Vitro Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified.
-
Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compounds.
-
Detection: A luciferase-based reagent is added to detect the remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the compound.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Table 2: In-Vitro Kinase Inhibition (IC50 in nM) of Lead Compounds
| Compound | CDK8 | PI3Kδ |
| NC-2 | 150 | >1000 |
| NC-5 | 45 | 850 |
| Idelalisib | >10000 | 30 |
Data are hypothetical and for illustrative purposes. Idelalisib is a known PI3Kδ inhibitor.[8]
These results suggest that NC-5 is a potent inhibitor of CDK8, providing a potential mechanism for its cytotoxic effects in colorectal cancer cells.
Apoptosis Induction
A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. This can be assessed in-vitro using flow cytometry to detect markers of apoptosis, such as the externalization of phosphatidylserine (using Annexin V staining) and DNA fragmentation (using propidium iodide staining).
Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction by a novel compound.
In-Vitro Evaluation of Novel Anti-Inflammatory Agents
Chronic inflammation is a key driver of many diseases. Pyridine and its derivatives have also shown promise as anti-inflammatory agents.[9][10][11][12] We will evaluate our hypothetical compounds for their potential to mitigate inflammatory responses in-vitro.
Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[13] The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA), the test compound at various concentrations, and phosphate-buffered saline (PBS) is prepared.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated to 70°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Table 3: In-Vitro Anti-Inflammatory Activity (Inhibition of Protein Denaturation)
| Compound | % Inhibition at 100 µg/mL |
| NC-1 | 45.2 |
| NC-2 | 32.8 |
| NC-3 | 68.5 |
| NC-4 | 75.1 |
| NC-5 | 25.6 |
| Diclofenac | 82.3 |
Data are hypothetical and for illustrative purposes. Diclofenac is a standard non-steroidal anti-inflammatory drug (NSAID).
Compounds NC-3 and NC-4 demonstrate significant anti-inflammatory activity in this assay, comparable to the standard drug Diclofenac.
Cyclooxygenase (COX) Enzyme Inhibition
A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13]
Signaling Pathway for COX-Mediated Inflammation
Caption: Simplified COX signaling pathway in inflammation.
Experimental Protocol: In-Vitro COX Inhibition Assay
-
Assay Principle: A colorimetric or fluorescent assay is used to measure the peroxidase activity of COX-1 and COX-2 enzymes.
-
Procedure: The enzymes are incubated with arachidonic acid and the test compounds.
-
Detection: The formation of the product is measured using a suitable detection reagent.
-
Selectivity: By running parallel assays for COX-1 and COX-2, the selectivity of the compounds can be determined.
Table 4: In-Vitro COX Enzyme Inhibition (IC50 in µM)
| Compound | COX-1 | COX-2 | COX-2/COX-1 Selectivity Index |
| NC-3 | 15.2 | 2.1 | 0.14 |
| NC-4 | 25.8 | 0.8 | 0.03 |
| Celecoxib | >100 | 0.04 | >2500 |
Data are hypothetical and for illustrative purposes. Celecoxib is a selective COX-2 inhibitor.[13]
Compound NC-4 shows good inhibitory activity against COX-2 and a favorable selectivity profile over COX-1, suggesting it may have a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Conclusion and Future Directions
The in-vitro testing of novel compounds synthesized from this compound has identified promising lead candidates for both anticancer and anti-inflammatory applications. Specifically, compound NC-5 has demonstrated potent cytotoxicity and CDK8 inhibition, warranting further investigation as a potential therapeutic for colorectal cancer. Compound NC-4 has shown significant anti-inflammatory activity through inhibition of protein denaturation and selective COX-2 inhibition, making it a candidate for further development as a novel anti-inflammatory agent.
This guide highlights a logical and efficient workflow for the initial in-vitro evaluation of novel chemical entities. The subsequent steps in the drug discovery process would involve more extensive in-vitro profiling, including mechanism of action studies, ADME-Tox profiling, and ultimately, in-vivo efficacy studies in relevant animal models. The versatility of the this compound scaffold, coupled with a robust in-vitro testing cascade, provides a powerful platform for the discovery of next-generation therapeutics.
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Zhang, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. Available at: [Link]
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Abdel-Badih, A., & Bahgat, R. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. Available at: [Link]
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Zhang, X., et al. (2022). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. Available at: [Link]
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Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13034-13051. Available at: [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6893-6923. Available at: [Link]
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Wang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152. Available at: [Link]
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El-Sayed, N. N. E., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11225-11237. Available at: [Link]
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Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358-375. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(1), 123. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-bromo-2-methylpyridine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Amino-3-bromo-2-methylpyridine, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Our approach is grounded in the principle of containment and professional disposal, the most reliable method for managing complex halogenated aromatic compounds. In-lab chemical neutralization of such substances is not recommended without validated, compound-specific protocols, as incomplete reactions can generate new, potentially more hazardous byproducts.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a substituted pyridine with hazards that demand careful management.[1] Its key characteristics are summarized from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Signal Word & Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] | Warning |
This profile indicates that the primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust particles.[1][3] Therefore, all procedures must be designed to minimize dust formation and prevent physical contact.
Immediate Safety and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the first lines of defense. All handling of this compound, including weighing, solution preparation, and waste consolidation, must be performed within a certified laboratory chemical fume hood.[4]
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Handling Solid Compound | Tightly fitting safety goggles with side-shields[1][3] | Chemical-resistant gloves (e.g., Butyl rubber). Inspect gloves prior to use.[3][4] | Fully-buttoned lab coat.[4] If dust is generated and exposure limits may be exceeded, a full-face respirator is necessary.[1] |
| Handling Solutions | Tightly fitting safety goggles with side-shields[1][3] | Chemical-resistant gloves.[3] | Lab coat.[4] |
| Waste Consolidation & Spill Cleanup | Tightly fitting safety goggles with side-shields[1][3] | Heavy-duty chemical-resistant gloves.[3] | Fire/flame resistant and impervious clothing.[1] Respirator as needed. |
The causality here is direct: the selection of PPE is dictated by the hazard profile. Goggles protect against eye irritation, impervious gloves and lab coats prevent skin contact, and fume hoods mitigate the risk of respiratory irritation from dust or aerosols.[1][4]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal. Pyridine and its derivatives are incompatible with strong oxidizing agents and strong acids.[4][5]
Step-by-Step Collection Procedure:
-
Select a Designated Waste Container: Choose a sealable, airtight container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition.[4][6]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[6] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")[1]
-
The date accumulation started.
-
-
Collect Waste Streams Separately:
-
Solid Waste: Collect pure, unadulterated this compound, along with any contaminated weigh boats or filter papers, in a designated solid waste container.
-
Liquid Waste: If the compound is used in a solvent, collect it in a separate, labeled liquid waste container. Do not mix halogenated waste streams with non-halogenated solvent waste unless your facility's procedures explicitly allow it.[7]
-
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[5][6] This prevents the release of vapors and protects the lab environment.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, heat sources, and direct sunlight.[4]
Disposal Pathway Decision Workflow
The following diagram outlines the logical flow for managing waste from generation to final pickup. This represents a self-validating system where each step confirms the proper handling of the material.
Caption: Waste Management Workflow for this compound.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
Minor Spills (<1 Liter or small solid quantity that can be safely managed): [5]
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Wear the PPE outlined in Table 2 for waste consolidation.
-
Contain the Spill: Prevent the spread of dust or liquid. Use an inert absorbent material like vermiculite or sand for solutions.[4]
-
Collect Material: Carefully sweep up the solid or absorbed material. Avoid creating dust. Use non-sparking tools.[3]
-
Package and Label: Place all contaminated materials into a sealable container and label it as "HAZARDOUS WASTE" with the chemical name.[4]
-
Decontaminate: Clean the spill area thoroughly (see Section 6).
-
Report: Report the incident to your supervisor or institution's Environmental Health and Safety (EHS) department.[5]
Major Spills (>1 Liter or any amount you are not equipped or trained to handle): [4]
-
Evacuate: Immediately evacuate the area.
-
Secure: Close doors and prevent others from entering.
-
Call for Help: Contact your institution's EHS emergency line or 911.[4][5] Provide the chemical name and location of the spill.
Decontamination of Labware and Surfaces
Proper decontamination ensures that no hazardous residue remains on equipment or work surfaces.
-
Gross Contamination Removal: Scrape or wipe off any visible solid residue. This material must be collected as solid hazardous waste.
-
Surface Cleaning: Wash surfaces and contaminated glassware with soap and plenty of water.[3]
-
Rinsate Collection: The initial rinsate from heavily contaminated glassware should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but you must consult your institutional EHS guidelines. Never dispose of the pure compound down the drain.[5]
-
Final Rinse: Perform a final rinse with an appropriate laboratory solvent (e.g., ethanol or acetone) if compatible with the equipment, collecting the solvent rinse as hazardous waste.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.[1][3] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.[8]
When your waste container is full or no longer in use, complete a chemical collection request form as required by your institution's EHS department.[4] Accurate labeling and documentation are not just procedural; they are legal requirements under regulations set by agencies such as the Environmental Protection Agency (EPA).[6][9]
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and uphold the integrity of your research environment.
References
-
4-Aminopyridine SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists. Retrieved from [Link]
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Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
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Proper disposal of chemicals. (2023). Sciencemadness Wiki. Retrieved from [Link]
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Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Appendix A: Disposal Procedures by Chemical. (2019). UW-La Crosse. Retrieved from [Link]
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Pyridine Toxicological Profile. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Amino-3-bromo-2-methylpyridine: From Hazard Assessment to Disposal
As drug development professionals, our work with novel chemical entities like 5-Amino-3-bromo-2-methylpyridine demands a deep respect for safety, grounded in a thorough understanding of the molecule's potential hazards. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this halogenated aromatic amine. Our goal is to establish a self-validating system of safety that protects researchers and ensures the integrity of our work.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is a substituted pyridine derivative. The presence of an amino group, a bromine atom, and a methyl group on the pyridine ring dictates its reactivity and toxicological profile. According to its Safety Data Sheet (SDS), this compound presents several key hazards:
-
H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.[1][2]
-
H315: Causes skin irritation: The aromatic amine structure can be irritating upon direct contact with the skin, potentially leading to dermatitis.[1][2][3]
-
H319: Causes serious eye irritation: Direct contact with the eyes can cause significant damage.[1][2]
-
H335: May cause respiratory irritation: As a solid, it can form dust that, if inhaled, may irritate the respiratory tract.[1][2][4]
It is crucial to recognize that these classifications demand a proactive, not reactive, approach to safety. Every handling step must be designed to eliminate routes of exposure—ingestion, inhalation, and dermal contact.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection is not arbitrary but is directly dictated by the hazards identified above. For this compound, a comprehensive PPE plan is non-negotiable.[5]
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | Tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when splash potential is high.[1][5] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[1][2] A face shield offers a broader range of protection for the entire face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][4][5] It is essential to check glove compatibility charts and change gloves regularly or immediately if contamination is suspected.[6][7] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities or splash-prone procedures.[8][9] | Protects skin and personal clothing from contamination by dust or spills. Impervious and flame-resistant clothing may be specified for certain applications.[1] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If a hood is unavailable or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][5] | Prevents the inhalation of airborne dust, which can cause respiratory tract irritation.[1][2] All handling of the solid compound should occur in a well-ventilated area, preferably a fume hood.[2][5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a systematic workflow for handling this compound, from initial preparation to final disposal.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7][8]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][7]
-
Gather Materials: Before starting, assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to avoid unnecessary movements in and out of the controlled workspace.[5]
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[2][10] Use tools like spatulas gently.
-
Controlled Environment: Conduct all weighing and transfers within the fume hood.[5] Keep the sash at the lowest practical height.[5]
-
Labeling: If transferring the chemical to a new container, ensure it is clearly labeled with the full chemical name and associated hazards.[11]
-
Clean Up: After use, decontaminate the work surface and any equipment. Wipe down the area with a suitable solvent (e.g., isopropanol), collecting the waste as hazardous.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection, before exiting the laboratory.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][2][4] Do not eat, drink, or smoke in the laboratory area.[1][2][12]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: Halogenated organic waste, such as this compound, must be collected in a separate, designated hazardous waste container.[5][11] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be robust, sealable, and clearly labeled as "Hazardous Waste," listing the full chemical name and primary hazards.[7][11]
-
Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal procedures.[1][5] Never dispose of this chemical down the drain or in regular trash.[11]
The following workflow diagram visualizes the critical decision points and safety protocols for handling this compound.
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 5. benchchem.com [benchchem.com]
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- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
